Trimethylamine-N-oxide-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C3H9NO |
|---|---|
Molecular Weight |
78.088 g/mol |
IUPAC Name |
N,N-di((113C)methyl)(113C)methanamine oxide |
InChI |
InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3/i1+1,2+1,3+1 |
InChI Key |
UYPYRKYUKCHHIB-VMIGTVKRSA-N |
Isomeric SMILES |
[13CH3][N+]([13CH3])([13CH3])[O-] |
Canonical SMILES |
C[N+](C)(C)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Trimethylamine-N-oxide-13C3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Trimethylamine-N-oxide-13C3 (¹³C₃-TMAO), a stable isotope-labeled form of Trimethylamine-N-oxide (TMAO). TMAO is a critical gut microbiota-derived metabolite implicated in various physiological and pathological processes, including cardiovascular diseases.[1] This document details the chemical properties of ¹³C₃-TMAO, its applications in research, detailed experimental protocols for its use, and its role in key biological signaling pathways.
Core Concepts
This compound is the ¹³C-labeled analogue of TMAO.[1] It serves as an indispensable tool in metabolic research, primarily utilized as an internal standard for accurate quantification of endogenous TMAO levels in biological samples through mass spectrometry and nuclear magnetic resonance spectroscopy.[1] Its isotopic label allows for precise differentiation from the naturally abundant ¹²C-TMAO, enabling tracer studies to investigate the metabolic fate of TMAO in vivo.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its common hydrate forms is presented below.
| Property | Value | Reference |
| Chemical Name | This compound | MedchemExpress |
| Synonyms | N,N-Dimethylmethanamine-13C3 N-Oxide | --INVALID-LINK-- |
| Molecular Formula | (¹³C)₃H₉NO | --INVALID-LINK-- |
| Molecular Weight | 78.09 g/mol (anhydrous) | --INVALID-LINK-- |
| Molecular Weight (Dihydrate) | 114.12 g/mol | --INVALID-LINK-- |
| CAS Number (unlabeled) | 1184-78-7 | --INVALID-LINK-- |
| Appearance | White to Light Yellow Solid | --INVALID-LINK-- |
| Melting Point (Dihydrate) | 96 °C | --INVALID-LINK-- |
| Solubility | Good in water | --INVALID-LINK-- |
| Stability | Very Hygroscopic, Light Sensitive | --INVALID-LINK-- |
Experimental Protocols
Quantitative Analysis of TMAO in Human Plasma using LC-MS/MS with ¹³C₃-TMAO Internal Standard
This protocol outlines a common method for the accurate quantification of TMAO in human plasma samples.
1. Sample Preparation:
-
To 20 µL of plasma or serum in a microcentrifuge tube, add 80 µL of a 10 µM solution of ¹³C₃-TMAO in methanol.[2]
-
Vortex the mixture for 1 minute to precipitate proteins.[2]
-
Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Transfer the supernatant to an HPLC vial for analysis.[2]
2. Chromatographic Conditions (HILIC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar analytes like TMAO.[3][4]
-
Mobile Phase: An isocratic elution with a mobile phase consisting of 25 mmol/L ammonium formate in a water:acetonitrile (30:70) mixture can be used.[3]
-
Flow Rate: A flow rate of 0.4 to 1 mL/min can be employed.[3]
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions:
4. Quantification:
-
A calibration curve is generated using known concentrations of unlabeled TMAO spiked into a surrogate matrix (e.g., artificial plasma or dialyzed plasma) with a fixed concentration of ¹³C₃-TMAO.[7]
-
The peak area ratio of the analyte (TMAO) to the internal standard (¹³C₃-TMAO) is plotted against the concentration of the standards.[2]
-
The concentration of TMAO in the unknown samples is determined from the calibration curve.
Signaling Pathways and Workflows
TMAO Metabolic Pathway
The production of TMAO is a multi-step process involving dietary intake, gut microbial metabolism, and hepatic oxidation.
Caption: Overview of the Trimethylamine N-oxide (TMAO) metabolic pathway.
TMAO-Induced NLRP3 Inflammasome Activation
TMAO has been shown to induce vascular inflammation through the activation of the NLRP3 inflammasome via the SIRT3-SOD2-mtROS signaling pathway.[8][9]
Caption: TMAO-induced activation of the NLRP3 inflammasome signaling pathway.
TMAO and TGF-β/SMAD Signaling Pathway
TMAO is also implicated in the activation of the TGF-β/SMAD signaling pathway, which can contribute to conditions like cardiac fibrosis.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2.2. Analysis of TMA–TMAO Pathway [bio-protocol.org]
- 7. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Trimethylamine-N-Oxide Induces Vascular Inflammation by Activating the NLRP3 Inflammasome Through the SIRT3-SOD2-mtROS Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Trimethylamine-N-oxide-13C3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylamine-N-oxide (TMAO) is a small amine oxide that has garnered significant attention in the scientific community due to its association with a range of physiological and pathological processes. As a gut microbiota-dependent metabolite of dietary choline and L-carnitine, TMAO has been implicated in the progression of cardiovascular and chronic kidney diseases.[1] Trimethylamine-N-oxide-13C3 ([¹³C]₃-TMAO) is the stable isotope-labeled analogue of TMAO, where the three methyl carbons are replaced with the heavy isotope of carbon, ¹³C. This isotopic labeling makes it an invaluable tool in metabolic research, serving as a tracer for metabolic flux analysis and as an internal standard for accurate quantification in complex biological matrices by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological relevance of this compound.
Core Chemical Properties
This compound is typically available as a hydrate, a white to light yellow crystalline solid. It is hygroscopic and should be stored in a tightly sealed container at -20°C for long-term stability.[3][4][5] For short-term storage, it can be kept at room temperature under an inert atmosphere.[6][7] The stability of the unlabeled analyte in plasma has been demonstrated for up to 5 years at -80°C and through multiple freeze-thaw cycles.[8][9]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | (¹³C)₃H₉NO | [10] |
| Molecular Weight | 78.09 g/mol (anhydrous) | [2] |
| 114.12 g/mol (dihydrate) | [10][11] | |
| Melting Point | 220-222 °C (anhydrous, lit.) | [6][7][11][12][13] |
| 93.0-101.0 °C (dihydrate) | [14][15] | |
| Boiling Point | ~133.8 °C (rough estimate) | [6][7][11] |
| Solubility | Water: 793 g/L at 24.5 °C (unlabeled) | [6][7] |
| Ethanol: ~25 mg/mL (unlabeled) | [3] | |
| DMSO: ~1 mg/mL (unlabeled) | [3] | |
| Dimethylformamide (DMF): ~1 mg/mL (unlabeled) | [3] | |
| Chloroform: Slightly soluble (unlabeled) | [6][7] | |
| Methanol: Slightly soluble (unlabeled) | [6][7] | |
| pKa | 4.65 at 25 °C (unlabeled) | [6][7][11] |
Spectroscopic Data
The isotopic labeling of this compound provides distinct spectroscopic signatures that are crucial for its identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the analysis of isotopically labeled compounds. The presence of three ¹³C atoms in this compound results in a strong signal in ¹³C NMR and characteristic couplings in ¹H NMR.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes | Source(s) |
| ¹H | ~3.25 | Doublet | ¹J(¹³C-¹H) ≈ 140 | The proton signal is split into a doublet by the directly attached ¹³C. The exact chemical shift can vary slightly depending on the solvent and pH. | [1] |
| ¹³C | ~62.26 | Singlet | - | The three equivalent methyl carbons give a single resonance. | [1] |
Note: The ¹J(¹³C-¹H) coupling constant for sp³ hybridized carbons typically ranges from 115 to 140 Hz.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive method for the detection and quantification of this compound, particularly when coupled with liquid chromatography (LC-MS/MS). The isotopic labeling results in a predictable mass shift compared to the unlabeled compound.
| Ionization Mode | Precursor Ion (m/z) | Major Product Ions (m/z) | Notes | Source(s) |
| Positive ESI | 81.1 ([M+H]⁺) | 69.1, 67.1 | The fragmentation of the unlabeled compound (m/z 76) yields product ions at m/z 59 and 58. For the ¹³C₃ labeled compound, the precursor ion is expected at m/z 79 ([M+H]⁺ is not the most common adduct) and fragments would be shifted accordingly. More commonly, for quantification, specific transitions are monitored. For d9-TMAO (m/z 85), product ions are observed at m/z 68 and 66. | [9] |
Experimental Protocols
This compound is primarily used as an internal standard in quantitative analytical methods for its unlabeled counterpart. Below are detailed methodologies for its application in LC-MS/MS and NMR-based quantification.
Synthesis of this compound
A common route for the synthesis of Trimethylamine-N-oxide is the oxidation of trimethylamine. For the ¹³C-labeled version, the synthesis would start with Trimethylamine-13C3.
Starting Material: Trimethylamine-13C3 hydrochloride is commercially available.[7]
Reaction:
-
Dissolve Trimethylamine-13C3 hydrochloride in water and neutralize with a base (e.g., sodium hydroxide) to obtain free Trimethylamine-13C3.
-
Treat the aqueous solution of Trimethylamine-13C3 with hydrogen peroxide.
-
The reaction mixture is typically left to stand at room temperature for 24 hours.
-
The excess water and any volatile byproducts are removed under reduced pressure.
-
The resulting solid, this compound dihydrate, can be recrystallized from a suitable solvent system like ethanol/ether to achieve high purity.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a stable isotope dilution method for the quantification of TMAO in plasma samples.
1. Sample Preparation: a. To 20 µL of plasma, add 80 µL of methanol containing a known concentration of this compound as the internal standard (e.g., 10 µM). b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 20,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to an autosampler vial for analysis.[1]
2. Chromatographic Conditions:
- Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for good retention of the polar analytes.
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.
- Flow Rate: A flow rate of 0.3-0.6 mL/min is common.
- Column Temperature: Maintained at around 40°C.
3. Mass Spectrometric Detection:
- Ionization: Positive electrospray ionization (ESI+) is used.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
- MRM Transitions:
- Unlabeled TMAO: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 76 -> 58).
- This compound: Monitor the transition of the labeled internal standard (e.g., m/z 79 -> 61, though specific transitions would need to be optimized).
4. Quantification:
- A calibration curve is generated by plotting the ratio of the peak area of the unlabeled TMAO to the peak area of the this compound internal standard against the concentration of the unlabeled TMAO standards.
- The concentration of TMAO in the unknown samples is then determined from this calibration curve.
Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines a high-throughput method for TMAO quantification in serum or plasma.
1. Sample Preparation: a. To a specific volume of serum or plasma, add a buffer solution to adjust the pH. This can help to shift the TMAO signal to a less crowded region of the spectrum. b. A known concentration of a reference standard (which could be this compound if not being used as an internal standard for MS) is added for quantification.
2. NMR Acquisition:
- Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.
- Pulse Sequence: A one-dimensional ¹H NMR spectrum is acquired, often with water suppression. A Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence can be used to attenuate broad signals from proteins.
- Acquisition Parameters: Key parameters like the number of scans, relaxation delay, and acquisition time are optimized for signal-to-noise and quantitative accuracy.
3. Data Processing and Quantification: a. The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. b. The signal corresponding to the methyl protons of TMAO (around 3.25 ppm) is integrated. c. The concentration of TMAO is calculated by comparing the integral of the TMAO signal to the integral of the known concentration of the reference standard. Deconvolution algorithms may be used to separate overlapping signals.[16][17][18]
Biological Signaling Pathways
While this compound is primarily a research tool, its biological effects are presumed to be identical to that of unlabeled TMAO. TMAO has been shown to be more than just a biomarker; it actively participates in cellular signaling pathways, contributing to inflammatory responses and fibrosis.
ROS/NLRP3 Inflammasome Pathway
TMAO can induce inflammation by activating the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. This process is often mediated by an increase in reactive oxygen species (ROS).
Caption: TMAO-induced activation of the NLRP3 inflammasome via ROS production.
TGF-β/Smad2 Signaling Pathway
TMAO has been demonstrated to promote cardiac fibrosis by accelerating the differentiation of fibroblasts into myofibroblasts. This is achieved through the activation of the Transforming Growth Factor-β (TGF-β)/Smad2 signaling pathway.
Caption: TMAO-mediated activation of the TGF-β/Smad2 pathway leading to fibrosis.
Conclusion
This compound is an essential tool for researchers investigating the role of TMAO in health and disease. Its well-defined chemical and spectroscopic properties, coupled with established analytical protocols, enable precise and accurate quantification and metabolic tracing. Understanding its involvement in key signaling pathways, such as those leading to inflammation and fibrosis, provides a crucial framework for designing experiments and interpreting results in the fields of metabolic research, drug development, and clinical diagnostics.
References
- 1. bevital.no [bevital.no]
- 2. Systematic NMR Analysis of Stable Isotope Labeled Metabolite Mixtures in Plant and Animal Systems: Coarse Grained Views of Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 inflammasome activation: The convergence of multiple signalling pathways on ROS production? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE946622C - Process for the production of trimethylamine - Google Patents [patents.google.com]
- 6. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 7. 三甲基-13C3-胺 盐酸盐 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Human Metabolome Database: Predicted GC-MS Spectrum - Trimethylamine N-oxide GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000925) [hmdb.ca]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Redox Regulation of NLRP3 Inflammasomes: ROS as Trigger or Effector? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2017084833A1 - Method for the synthesis of trimethylamine - Google Patents [patents.google.com]
- 14. Loop Between NLRP3 Inflammasome and Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Systematic NMR analysis of stable isotope labeled metabolite mixtures in plant and animal systems: coarse grained views of metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous HS-SPME GC-MS determination of short chain fatty acids, trimethylamine and trimethylamine N-oxide for gut microbiota metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purity of Trimethylamine-N-oxide-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purity assessment of Trimethylamine-N-oxide-13C3 (13C3-TMAO), a stable isotope-labeled compound crucial for metabolic research, particularly in studies investigating the gut microbiome's role in cardiovascular and other diseases. This document details the chemical synthesis, purification methods, and analytical techniques for quality control.
Introduction
Trimethylamine-N-oxide (TMAO) is a gut microbiota-dependent metabolite linked to various physiological and pathological processes. Stable isotope-labeled TMAO, such as 13C3-TMAO, serves as an invaluable internal standard for accurate quantification in biological samples using mass spectrometry and as a tracer in metabolic flux analysis.[1][2] The synthesis of high-purity 13C3-TMAO is critical for the reliability and reproducibility of such studies.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 13C3-trimethylamine, followed by its oxidation to the final product.
Step 1: Synthesis of 13C3-Trimethylamine
The synthesis of 13C3-trimethylamine is accomplished via the exhaustive alkylation of ammonia with a 13C-labeled methyl source, typically 13C-methyl iodide. The reaction proceeds through a series of nucleophilic substitution reactions, where the nitrogen atom of ammonia attacks the electrophilic carbon of methyl iodide. To drive the reaction towards the formation of the tertiary amine, an excess of the alkylating agent is used.[3][4]
Reaction Scheme:
NH₃ + 3 (¹³CH₃I) → (¹³CH₃)₃N·HI + 2HI
(¹³CH₃)₃N·HI + Base → (¹³CH₃)₃N
Step 2: Oxidation of 13C3-Trimethylamine to this compound
The synthesized 13C3-trimethylamine is then oxidized to form this compound. A common and effective method for this transformation is the use of hydrogen peroxide as the oxidizing agent.[5][6]
Reaction Scheme:
(¹³CH₃)₃N + H₂O₂ → (¹³CH₃)₃NO + H₂O
Experimental Protocols
Synthesis of 13C3-Trimethylamine
Materials:
-
Ammonia (solution in a suitable solvent, e.g., ethanol)
-
13C-Methyl iodide (¹³CH₃I)
-
Strong base (e.g., sodium hydroxide)
-
Anhydrous ether
-
Anhydrous sodium sulfate
Procedure:
-
In a pressure-resistant reaction vessel, a solution of ammonia in ethanol is cooled in an ice bath.
-
A threefold molar excess of 13C-methyl iodide is added portion-wise to the ammonia solution with constant stirring.
-
The reaction vessel is sealed and the mixture is stirred at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting residue, containing the hydroiodide salt of 13C3-trimethylamine, is dissolved in water and a strong base (e.g., concentrated NaOH solution) is added to liberate the free amine.
-
The free 13C3-trimethylamine is then extracted with anhydrous ether.
-
The ethereal solution is dried over anhydrous sodium sulfate, filtered, and the ether is carefully removed by distillation to yield crude 13C3-trimethylamine. Due to its volatility, care must be taken during this step.
Synthesis of this compound
Materials:
-
13C3-Trimethylamine
-
Hydrogen peroxide (30% solution)
-
Methanol
-
Activated carbon
-
Acetone
Procedure:
-
The crude 13C3-trimethylamine is dissolved in methanol in a round-bottom flask.
-
The solution is cooled in an ice bath, and a slight molar excess of 30% hydrogen peroxide is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
After the reaction is complete, a small amount of activated carbon is added to the solution to decompose any excess hydrogen peroxide, and the mixture is stirred for 1 hour.
-
The activated carbon is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is purified by recrystallization from a suitable solvent system, such as methanol/acetone, to yield the final product as a white crystalline solid.[7]
Purity and Characterization
The purity and identity of the synthesized this compound are confirmed using a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the molecule and to assess for the presence of any proton-containing impurities.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the nine equivalent protons of the methyl groups. Due to the coupling with the adjacent ¹³C atoms, this singlet will be flanked by satellite peaks. The chemical shift is typically around 3.25 ppm in D₂O.[1][8][9]
-
¹³C NMR: The carbon-13 NMR spectrum will show a single peak corresponding to the three equivalent carbon atoms of the methyl groups. The chemical shift is expected to be around 62.2 ppm in D₂O.[8][10][11]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to determine the isotopic enrichment of the final product.
-
Electrospray Ionization (ESI-MS): The ESI-mass spectrum will show a prominent ion corresponding to the protonated molecule [M+H]⁺. For 13C3-TMAO, this will be at m/z 79.
-
Isotopic Purity: The isotopic purity is determined by analyzing the distribution of isotopologues in the mass spectrum. The relative intensities of the ions corresponding to the unlabeled (M+0), singly labeled (M+1), doubly labeled (M+2), and triply labeled (M+3) species are measured to calculate the percentage of the desired 13C3-TMAO.[12][13]
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | (¹³C)₃H₉NO | |
| Molecular Weight | 78.10 g/mol | |
| Appearance | White crystalline solid | [7] |
Table 1: Physicochemical Properties of this compound
| Technique | Expected Chemical Shift (δ) | Solvent | Reference |
| ¹H NMR | ~ 3.25 ppm (singlet with ¹³C satellites) | D₂O | [1][8][9] |
| ¹³C NMR | ~ 62.2 ppm | D₂O | [8][10][11] |
Table 2: Expected NMR Data for this compound
| Technique | Ion | Expected m/z | Fragmentation Ions | Reference |
| ESI-MS | [M+H]⁺ | 79 | 61, 62 | [14][15] |
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Typical Specification |
| Chemical Purity | > 98% |
| Isotopic Enrichment | > 99 atom % ¹³C |
Table 4: Typical Purity Specifications for this compound
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Analytical workflow for purity and identity confirmation of 13C3-TMAO.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000925) [hmdb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. Trimethylamine N-oxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. CN103012219A - Preparation method for trimethylamine oxide - Google Patents [patents.google.com]
- 8. Trimethylamine oxide | C3H9NO | CID 1145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Trimethylamine N-oxide(1184-78-7) 1H NMR [m.chemicalbook.com]
- 10. 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N,N-dimethylmethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906) [hmdb.ca]
- 12. almacgroup.com [almacgroup.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Role of 13C-Labeled Trimethylamine N-Oxide (TMAO) in Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite, has emerged as a significant biomarker and potential mediator in a range of metabolic diseases, including cardiovascular and kidney disease. Understanding its metabolic fate, flux, and downstream effects is crucial for developing novel therapeutic strategies. The use of stable isotope-labeled TMAO, particularly carbon-13 (¹³C)-labeled TMAO, offers a powerful tool for researchers to trace and quantify its metabolic pathways in vivo. This technical guide provides an in-depth overview of the role of ¹³C-labeled TMAO in metabolic research, detailing its applications, experimental protocols, and the signaling pathways it influences.
Introduction to TMAO and its Significance in Metabolic Disease
Trimethylamine N-oxide (TMAO) is an organic compound produced from dietary precursors such as choline, phosphatidylcholine, and L-carnitine through a multi-step process involving gut microbial enzymes and host hepatic flavin monooxygenases (FMOs).[1][2][3] Elevated circulating levels of TMAO have been associated with an increased risk of major adverse cardiovascular events, atherosclerosis, heart failure, chronic kidney disease, and type 2 diabetes.[4][5][6][7] Mechanistically, TMAO is believed to contribute to disease pathogenesis by promoting inflammation, endothelial dysfunction, platelet hyperreactivity, and altering cholesterol metabolism.[8][9][10]
The Utility of ¹³C-Labeled TMAO in Metabolic Research
Stable isotope tracing is a powerful technique that allows for the in vivo tracking of metabolites through metabolic pathways.[11][12][13] By replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, researchers can follow the journey of the labeled molecule and its metabolic products. ¹³C-labeled TMAO serves as a tracer to:
-
Elucidate Metabolic Fate: Determine the absorption, distribution, metabolism, and excretion of TMAO in the body.
-
Quantify Metabolic Flux: Measure the rate of TMAO production, consumption, and turnover in various physiological and pathological states using ¹³C metabolic flux analysis (¹³C-MFA).[13][14][15]
-
Investigate Gut Microbiota-Host Interactions: Trace the conversion of dietary precursors to TMA by the gut microbiota and its subsequent oxidation to TMAO by the host.[16]
-
Probe Signaling Pathways: Understand how TMAO and its metabolites interact with and modulate cellular signaling cascades.
Quantitative Data on TMAO Metabolism and Levels
The use of isotopically labeled TMAO has provided valuable quantitative insights into its kinetics and physiological concentrations.
Table 1: Pharmacokinetic Properties of Labeled TMAO in Humans
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [17][18] |
| Estimated Turnover Time | 5.3 hours | [17][18] |
| Urinary Excretion (within 24 hours) | ~96% of dose | [17][18] |
| Fecal Excretion | Not detected | [17][18] |
Data from a study using deuterium-labeled TMAO (d9-TMAO), which provides analogous kinetic information to ¹³C-labeled TMAO.
Table 2: Plasma TMAO Concentrations in Different Health States
| Condition | TMAO Concentration (µM) | Reference(s) |
| Healthy Controls | 1.49 ± 0.05 | [4] |
| 3.07 (2.05–4.82) | [5] | |
| 3.25 (2.19-5.21) | [6] | |
| 4.7 (3.2–7.7) | [19] | |
| Coronary Heart Disease (CHD) | 3.08 ± 0.13 | [4] |
| CHD with Type 2 Diabetes | 7.63 ± 0.97 | [4] |
| Type 2 Diabetes | 4.95 (2.84–8.35) | [5] |
Experimental Protocols
In Vivo Metabolic Tracing with Labeled TMAO
This protocol is adapted from studies investigating the metabolic fate of isotopically labeled TMAO in humans.[17][18]
Objective: To determine the pharmacokinetic profile of orally administered labeled TMAO.
Materials:
-
¹³C-labeled TMAO (or other isotopic label like d9-TMAO)
-
Human volunteers
-
Blood collection tubes (e.g., EDTA-coated)
-
Urine collection containers
-
Centrifuge
-
-80°C freezer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Subject Recruitment and Baseline Sampling: Recruit healthy volunteers after obtaining informed consent. Collect baseline blood and urine samples after an overnight fast.
-
Administration of Labeled TMAO: Administer a single oral dose of ¹³C-labeled TMAO (e.g., 50 mg) dissolved in water.
-
Serial Blood Collection: Collect blood samples at regular intervals post-administration (e.g., 15, 30, 45, 60, 90, 120, 180, 240, 300, and 360 minutes).
-
Urine Collection: Collect all urine for 24 hours post-administration.
-
Sample Processing:
-
Plasma: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Urine: Measure the total volume of the 24-hour urine collection and store aliquots at -80°C.
-
-
LC-MS/MS Analysis: Quantify the concentration of labeled and unlabeled TMAO and its potential metabolites in plasma and urine samples using a validated LC-MS/MS method.
Quantification of Labeled TMAO by LC-MS/MS
This protocol provides a general framework for the analysis of ¹³C-TMAO in biological samples.[20][21]
Sample Preparation:
-
Thaw plasma or urine samples on ice.
-
To 50 µL of sample, add 10 µL of an internal standard solution (e.g., d9-TMAO of a known concentration).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 10 minutes at room temperature.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube and dilute with an appropriate solvent (e.g., 30% acetonitrile in water).
-
Inject the final mixture into the LC-MS/MS system.
LC-MS/MS Parameters (Example):
-
LC Column: C18 reverse-phase column (e.g., Gemini-NX C18, 100 x 3 mm, 3 µm).
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from high aqueous to high organic content.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Unlabeled TMAO: m/z 76.2 → 58.2
-
¹³C₃-TMAO: m/z 79.2 → 61.2 (example, exact mass will depend on the labeling pattern)
-
d9-TMAO (Internal Standard): m/z 85.3 → 66.2
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways influenced by TMAO and a general workflow for ¹³C-TMAO metabolic research.
Figure 1: TMAO Metabolic Pathway from Diet to Excretion.
Figure 2: General Workflow for ¹³C-TMAO Metabolic Research.
Figure 3: TMAO-Induced Inflammatory Signaling Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Association between Plasma Levels of Trimethylamine N-Oxide and the Risk of Coronary Heart Disease in Chinese Patients with or without Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association between Plasma Trimethylamine N-Oxide Levels and Type 2 Diabetes: A Case Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. The gut microbial metabolite trimethylamine N-oxide and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TMAO metaorganismal pathway and chronic inflammatory diseases [explorationpub.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of trimethylamine N-oxide (TMAO) metaorganismal pathway on cardiovascular disease - Zhao - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 11. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 14. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 16. Interplay Between Diet and Gut Microbiome, and Circulating Concentrations of Trimethylamine N-oxide: Findings from a longitudinal cohort of U.S. men - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The metabolic fate of isotopically labeled trimethylamine-N-oxide (TMAO) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ahajournals.org [ahajournals.org]
- 20. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method [mdpi.com]
An In-depth Technical Guide to Stable Isotope Labeling with Trimethylamine N-oxide (TMAO-13C3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with stable isotope labeling using trimethylamine N-oxide-13C3 (TMAO-13C3). This powerful technique is instrumental in elucidating the metabolic fate of TMAO, a gut microbiota-derived metabolite increasingly implicated in cardiovascular and other metabolic diseases.
Core Principles of Stable Isotope Labeling with TMAO-13C3
Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. By replacing common isotopes (e.g., 12C) with heavier, non-radioactive isotopes (e.g., 13C), researchers can track the incorporation of the labeled compound into various metabolic pathways. TMAO-13C3, in which the three methyl carbons are replaced with carbon-13, serves as a tracer to study the dynamics of TMAO metabolism, including its absorption, distribution, metabolism, and excretion (ADME).[1][2]
The primary analytical technique for detecting and quantifying 13C-labeled compounds is mass spectrometry (MS), often coupled with liquid chromatography (LC) for separation of complex biological mixtures. The mass spectrometer distinguishes between the naturally abundant (unlabeled) TMAO and the 13C-labeled variant based on their mass-to-charge (m/z) ratio.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate stable isotope tracing studies. Below are generalized protocols for in vitro and in vivo experiments using TMAO-13C3.
In Vitro Cell Culture Labeling
This protocol is designed to trace the uptake and metabolic conversion of TMAO-13C3 in cultured cells.
Materials:
-
Cultured cells of interest (e.g., hepatocytes, endothelial cells, macrophages)
-
TMAO-13C3 (sterile solution)
-
Cell culture medium and supplements
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Internal standards (e.g., d9-TMAO)
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency.
-
Labeling: Replace the standard culture medium with a medium containing a known concentration of TMAO-13C3. The concentration and incubation time should be optimized based on the cell type and experimental goals (e.g., 10-100 µM for 1-24 hours).
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity and extract metabolites.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex and centrifuge at high speed to pellet cell debris.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new tube.
-
Add an internal standard (e.g., d9-TMAO) to correct for variations in sample processing and instrument response.
-
Evaporate the solvent and reconstitute the sample in a suitable buffer for LC-MS/MS analysis.
-
In Vivo Animal Studies
This protocol outlines the administration of TMAO-13C3 to animal models to study its systemic metabolism.
Materials:
-
Animal model (e.g., mice, rats)
-
TMAO-13C3 (sterile solution for injection or oral gavage)
-
Anesthetic and surgical tools (if required for tissue collection)
-
Blood collection tubes (with anticoagulant)
-
Tissue homogenization equipment
-
Extraction solvents and internal standards as for in vitro studies.
Procedure:
-
Animal Acclimation: Acclimate animals to the experimental conditions.
-
TMAO-13C3 Administration: Administer a defined dose of TMAO-13C3 via the desired route (e.g., oral gavage, intravenous injection).
-
Sample Collection: Collect blood, urine, feces, and tissues at predetermined time points post-administration.
-
Sample Processing:
-
Plasma/Serum: Centrifuge blood to separate plasma or serum.
-
Tissues: Homogenize tissues in an appropriate buffer and perform metabolite extraction as described for in vitro studies.
-
-
LC-MS/MS Analysis: Prepare and analyze the samples as detailed in the in vitro protocol.
Quantitative Data Analysis and Presentation
The primary output of a stable isotope labeling experiment is the measurement of the enrichment of the heavy isotope in various metabolites over time. This data can be used to calculate metabolic flux rates and pathway contributions.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying TMAO and its isotopologues.
Instrumentation:
-
A triple quadrupole mass spectrometer is commonly used for its high sensitivity and specificity in multiple reaction monitoring (MRM) mode.
Typical MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Unlabeled TMAO | 76.1 | 58.1 |
| TMAO-13C3 | 79.1 | 61.1 |
| d9-TMAO (Internal Standard) | 85.1 | 66.1 |
Note: These values may vary slightly depending on the instrument and ionization conditions.
Data Interpretation and Presentation
The raw data from the LC-MS/MS analysis (peak areas or concentrations) is used to calculate the fractional enrichment of 13C in TMAO and its downstream metabolites.
Table 1: Illustrative Quantitative Data from an In Vitro TMAO-13C3 Labeling Experiment in Hepatocytes
| Time (hours) | Intracellular TMAO-13C3 (µM) | Intracellular Unlabeled TMAO (µM) | Fractional 13C Enrichment (%) |
| 0 | 0.0 | 5.2 ± 0.8 | 0.0 |
| 1 | 8.9 ± 1.1 | 5.3 ± 0.7 | 62.7 |
| 4 | 15.2 ± 2.3 | 5.1 ± 0.9 | 74.9 |
| 12 | 18.5 ± 2.9 | 5.0 ± 0.6 | 78.7 |
| 24 | 19.8 ± 3.1 | 4.9 ± 0.5 | 80.2 |
Table 2: Illustrative Quantitative Data from an In Vivo Mouse Study with Oral TMAO-13C3 Gavage
| Time (hours) | Plasma TMAO-13C3 (µM) | Plasma Unlabeled TMAO (µM) | Fractional 13C Enrichment (%) |
| 0 | 0.0 | 3.1 ± 0.5 | 0.0 |
| 0.5 | 12.4 ± 2.1 | 3.2 ± 0.4 | 79.5 |
| 1 | 25.6 ± 4.5 | 3.0 ± 0.6 | 89.5 |
| 2 | 18.9 ± 3.8 | 3.3 ± 0.7 | 85.1 |
| 4 | 9.7 ± 1.9 | 3.1 ± 0.5 | 75.8 |
| 8 | 4.2 ± 0.8 | 3.2 ± 0.4 | 56.8 |
| 24 | 0.8 ± 0.2 | 3.0 ± 0.5 | 21.1 |
Visualization of Pathways and Workflows
Visualizing metabolic pathways and experimental workflows is essential for clear communication of complex biological processes.
TMAO Metabolic Pathway
The production of TMAO is a multi-step process involving the gut microbiota and host enzymes. Dietary precursors like choline and L-carnitine are first metabolized by gut bacteria to trimethylamine (TMA). TMA is then absorbed into the bloodstream and oxidized in the liver by flavin-containing monooxygenases (FMOs), primarily FMO3, to form TMAO.[4][5]
Caption: Biosynthesis and metabolism of TMAO.
Experimental Workflow for In Vitro Stable Isotope Labeling
The following diagram illustrates the key steps in an in vitro TMAO-13C3 labeling experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trimethylamine N-Oxide Generated by the Gut Microbiota Is Associated with Vascular Inflammation: New Insights into Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The gut microbial metabolite trimethylamine N-oxide and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Trimethylamine-N-oxide-13C3 for Gut Microbiome Studies
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The gut microbiome's role in health and disease is a rapidly expanding field of research. Metabolites produced by gut bacteria can enter systemic circulation and influence host physiology. One such metabolite, Trimethylamine-N-oxide (TMAO), has gained significant attention as a pro-atherogenic and pro-thrombotic molecule linked to cardiovascular disease (CVD).[1][2][3] TMAO is generated from dietary precursors like choline and L-carnitine, which are first metabolized by the gut microbiota to trimethylamine (TMA).[4][5] TMA is then absorbed and oxidized in the liver by flavin-containing monooxygenase 3 (FMO3) to form TMAO.[4][5]
Understanding the dynamics of TMAO production, absorption, and metabolism is crucial for developing therapeutic strategies to mitigate its harmful effects. Stable isotope labeling, a powerful technique in metabolomics, allows researchers to trace metabolic pathways and quantify the flow of metabolites within a biological system.[6] This guide focuses on the application of Carbon-13 labeled TMAO (Trimethylamine-N-oxide-13C3, or TMAO-13C3) as a tracer to investigate the complex interplay between the host and the gut microbiome in TMAO metabolism. By using TMAO-13C3, researchers can precisely track the fate of circulating TMAO, including its potential "retroconversion" back to TMA by the gut microbiota, providing deeper insights into the gut-organ axis.[7][8]
Core Principles of Stable Isotope Labeling with TMAO-13C3
Stable isotope labeling involves introducing molecules enriched with heavy, non-radioactive isotopes (like ¹³C) into a biological system.[6] The organism metabolizes these labeled compounds, incorporating the heavy isotopes into downstream metabolites.[6] Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can then distinguish these labeled metabolites (isotopologues) from their unlabeled counterparts based on their mass difference.[6][9]
In the context of gut microbiome studies, TMAO-13C3 serves as an ideal tracer for several key investigations:
-
Tracking Metabolic Fate: Following administration, the appearance of ¹³C-labeled downstream metabolites can elucidate the pathways of TMAO metabolism and excretion.
-
Quantifying Metabolic Flux: Measuring the rate of appearance and disappearance of TMAO-13C3 and its metabolites allows for the calculation of metabolic flux, providing a dynamic view of the system.[10]
-
Investigating Retroconversion: A key hypothesis in TMAO metabolism is its reduction back to TMA by gut bacteria.[7][11] Administering TMAO-13C3 and subsequently detecting TMA-13C3 in the host or feces provides direct evidence and quantification of this retroconversion pathway.
The Gut-Liver Axis in TMAO Metabolism
The production of TMAO is a multi-step process involving both the gut microbiota and host enzymes. Dietary nutrients rich in trimethylamine moieties, such as choline, L-carnitine, and betaine, are the primary precursors.[4][12]
-
Microbial TMA Production: Specific bacteria in the gut, primarily from the Firmicutes and Proteobacteria phyla, possess enzymes like choline TMA-lyase that cleave these precursors to produce TMA.[1][13]
-
Hepatic TMAO Synthesis: TMA is absorbed from the intestine into the portal circulation and transported to the liver.[5] There, the host enzyme FMO3 oxidizes TMA to TMAO.[4][5]
-
Systemic Circulation and Excretion: TMAO enters the bloodstream and is distributed throughout the body before being primarily eliminated by the kidneys.[14]
-
Metabolic Retroconversion: Circulating TMAO can be delivered back to the gut, where certain bacteria, particularly Enterobacteriaceae, can reduce it back to TMA.[7][8] This TMA can then be reabsorbed, re-oxidized by the liver, and re-enter circulation, creating a metabolic loop.[7][11]
TMAO-Associated Signaling and Pathophysiology
Elevated TMAO levels are associated with the pathogenesis of several diseases, most notably atherosclerosis.[14][15] TMAO is believed to promote vascular inflammation and thrombosis through multiple mechanisms.
-
Endothelial Dysfunction: TMAO can activate inflammatory signaling pathways, such as the NF-κB pathway, in endothelial cells.[3][15] This leads to the upregulation of vascular cell adhesion molecule-1 (VCAM-1), which promotes the adhesion of monocytes to the endothelium, a critical early step in the formation of atherosclerotic plaques.[3]
-
Inflammasome Activation: Studies have shown that TMAO can activate the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines like IL-1β and IL-18.[5][15]
-
Platelet Hyperreactivity: TMAO has been shown to enhance platelet responsiveness to stimuli, increasing the risk of thrombosis.[14]
Experimental Design and Protocols
A typical stable isotope tracing experiment using TMAO-13C3 involves dosing an animal model, collecting biological samples over time, and analyzing them via mass spectrometry.
Protocol: In Vivo TMAO-13C3 Administration in a Mouse Model
This protocol describes the oral administration of TMAO-13C3 to mice to trace its metabolic fate.
-
Animal Acclimatization: House mice (e.g., C57BL/6J) in individual metabolic cages for 3-5 days to acclimate. Provide standard chow and water ad libitum. Collect baseline blood, urine, and fecal samples.
-
Tracer Preparation: Prepare a dosing solution of TMAO-13C3 in sterile water at a concentration of 10 mg/mL.
-
Dosing: Following an overnight fast, administer the TMAO-13C3 solution to each mouse via oral gavage at a dose of 100 mg/kg body weight.
-
Time-Course Sampling: Collect blood samples (via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours). Collect urine and feces from the metabolic cages at corresponding intervals.
-
Sample Storage: Immediately process blood to plasma by centrifugation (2,000 x g for 15 min at 4°C). Store plasma, urine, and fecal samples at -80°C until analysis.
Protocol: Sample Preparation for LC-MS/MS Analysis
This protocol is for the extraction of TMAO and related metabolites from plasma for quantification.[16][17]
-
Reagent Preparation: Prepare an internal standard (IS) solution of deuterated TMAO (d9-TMAO) in methanol at a concentration of 10 µM.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation: In a 1.5 mL microcentrifuge tube, add 20 µL of plasma. Add 80 µL of the cold d9-TMAO internal standard solution in methanol.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or an LC-MS vial for analysis.
Protocol: LC-MS/MS Quantification of TMAO-13C3 and Isotopologues
This protocol outlines a general method for quantifying TMAO using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for separating these polar compounds.[18]
-
Mobile Phase A: 25 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from high organic to high aqueous to retain and elute the analytes.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte. (See Table 1).
-
Data Presentation and Interpretation
Quantitative Method Performance
The successful application of stable isotope tracing relies on robust and sensitive analytical methods. The performance of LC-MS/MS methods for TMAO quantification has been well-documented.
| Parameter | Value Range | Reference |
| Lower Limit of Detection (LOD) | 0.60 - 2 ng/mL | [19][20] |
| Lower Limit of Quantification (LOQ) | 0.22 - 6 ng/mL (≈ 0.25 µM) | [19][20] |
| Linearity Range | 0.25 - 1500 µM | [20] |
| Intra-day Precision (%CV) | < 12.1% | [19] |
| Inter-day Precision (%CV) | < 9.9% | [17][19] |
| Recovery | 97 - 113% | [19][20] |
MRM Transitions for Isotopologue Tracking
To track TMAO-13C3 and its potential retroconversion product TMA-13C3, specific MRM transitions must be monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| TMAO (unlabeled) | 76.08 | 58.07 | Natural abundance TMAO |
| TMAO-13C3 (Tracer) | 79.09 | 61.08 | Administered Tracer |
| d9-TMAO (Internal Std) | 85.13 | 66.12 | Internal Standard for Quantification |
| TMA (unlabeled) | 60.08 | 44.05 | Natural abundance TMA |
| TMA-13C3 (Metabolite) | 63.09 | 46.06 | Product of Retroconversion |
Note: Exact m/z values should be confirmed empirically on the specific mass spectrometer used.
By analyzing the peak area ratios of the ¹³C-labeled analytes to the d9-TMAO internal standard over the time course of the experiment, researchers can construct kinetic curves to model the absorption, distribution, metabolism, and excretion (ADME) of TMAO and quantify the rate of its retroconversion in the gut.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Decoding TMAO in the Gut-Organ Axis: From Biomarkers and Cell Death Mechanisms to Therapeutic Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Metabolic retroconversion of trimethylamine N-oxide and the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Metabolic retroconversion of trimethylamine N-oxide and the gut microbiota - CentAUR [centaur.reading.ac.uk]
- 12. Frontiers | The gut microbial metabolite trimethylamine N-oxide and cardiovascular diseases [frontiersin.org]
- 13. Frontiers | Unveiling the causal effects of gut microbiome on trimethylamine N-oxide: evidence from Mendelian randomization [frontiersin.org]
- 14. Trimethylamine N-Oxide Generated by the Gut Microbiota Is Associated with Vascular Inflammation: New Insights into Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TMAO and Cardiovascular Disease: Exploring Its Potential as a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bevital.no [bevital.no]
- 18. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
TMAO-13C3 as a Tracer in Cardiovascular Disease Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite, has emerged as a significant player in the pathogenesis of cardiovascular disease (CVD). Elevated plasma levels of TMAO are strongly associated with an increased risk of atherosclerosis, thrombosis, and major adverse cardiovascular events.[1][2][3][4][5][6][7][8][9][10][11][12] The use of stable isotope-labeled tracers, such as 13C3-labeled TMAO (TMAO-13C3), provides a powerful tool to investigate the metabolic fate and downstream effects of TMAO in vivo and in vitro.[13][14][15] This technical guide offers a comprehensive overview of the application of TMAO-13C3 as a tracer in CVD research, detailing experimental protocols, quantitative data presentation, and visualization of relevant biological pathways.
Metabolic Pathway of TMAO
Dietary precursors rich in trimethylamine (TMA) moieties, such as choline and L-carnitine found in red meat and eggs, are metabolized by gut microbiota to TMA.[1][4][7][8][9][10][16][17] TMA is then absorbed into the bloodstream and transported to the liver, where it is oxidized by flavin-containing monooxygenase 3 (FMO3) to form TMAO.[7][9][10] Elevated circulating TMAO is then implicated in the progression of cardiovascular disease.
Quantitative Data Presentation
The following tables present illustrative quantitative data from a hypothetical TMAO-13C3 tracer study in an apolipoprotein E-deficient (ApoE-/-) mouse model of atherosclerosis.
Table 1: Pharmacokinetics of TMAO-13C3 in Plasma of ApoE-/- Mice
| Time Point | TMAO-13C3 Concentration (µM) |
| 0 min (pre-dose) | 0 |
| 15 min | 5.2 ± 0.8 |
| 30 min | 15.8 ± 2.1 |
| 1 hr | 28.4 ± 3.5 |
| 2 hr | 45.1 ± 5.2 |
| 4 hr | 32.7 ± 4.1 |
| 8 hr | 15.3 ± 2.0 |
| 24 hr | 2.1 ± 0.5 |
Data are presented as mean ± standard deviation (n=6 mice per time point) following a single oral gavage of 10 mg/kg TMAO-13C3.
Table 2: Biodistribution of TMAO-13C3 in Tissues of ApoE-/- Mice at 4 hours Post-Administration
| Tissue | TMAO-13C3 Concentration (nmol/g tissue) |
| Liver | 152.6 ± 21.3 |
| Heart | 48.9 ± 6.7 |
| Aorta | 25.1 ± 4.2 |
| Kidney | 210.4 ± 35.8 |
| Spleen | 35.7 ± 5.1 |
| Skeletal Muscle | 28.3 ± 3.9 |
Data are presented as mean ± standard deviation (n=6 mice).
Experimental Protocols
Animal Model and TMAO-13C3 Administration
-
Animal Model: Male ApoE-/- mice, 8-10 weeks old, are fed a high-fat diet for 8 weeks to induce atherosclerotic plaque development.
-
Tracer Administration: Mice are fasted for 4 hours prior to administration. TMAO-13C3 (synthesis details are not provided in the search results but it is commercially available) is dissolved in sterile saline and administered via oral gavage at a dose of 10 mg/kg body weight.
Sample Collection
-
Plasma: Blood is collected via retro-orbital bleeding at specified time points into EDTA-coated tubes. Plasma is separated by centrifugation at 2000 x g for 15 minutes at 4°C and stored at -80°C.
-
Tissues: At the final time point, mice are euthanized, and tissues (liver, heart, aorta, kidney, spleen, skeletal muscle) are rapidly excised, rinsed in ice-cold PBS, blotted dry, snap-frozen in liquid nitrogen, and stored at -80°C.
Metabolite Extraction from Plasma and Tissues
-
Plasma: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., d9-TMAO). Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant is collected and dried under a stream of nitrogen.
-
Tissues: Approximately 50 mg of frozen tissue is homogenized in 1 mL of ice-cold 80% methanol. The homogenate is centrifuged at 14,000 x g for 15 minutes at 4°C. The supernatant is collected for analysis.
LC-MS/MS Analysis for TMAO-13C3 Quantification
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) is used.
-
Chromatographic Separation: A C18 reverse-phase column is used for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes is employed.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The following transitions are monitored:
-
TMAO-13C3: m/z 79.1 → 61.1
-
Internal Standard (d9-TMAO): m/z 85.1 → 66.1
-
-
-
Quantification: A standard curve is generated using known concentrations of TMAO-13C3. The concentration of TMAO-13C3 in the samples is determined by comparing the peak area ratio of TMAO-13C3 to the internal standard against the standard curve.
Mandatory Visualizations
Experimental Workflow
Signaling Pathways
TMAO has been shown to promote vascular inflammation through the activation of the NF-κB and NLRP3 inflammasome signaling pathways.[9][18][19]
NF-κB Signaling Pathway
NLRP3 Inflammasome Activation
Conclusion
TMAO-13C3 is an invaluable tool for elucidating the complex role of TMAO in cardiovascular disease. By enabling the precise tracing of TMAO's metabolic fate and its impact on cellular signaling pathways, researchers can gain deeper insights into the mechanisms driving atherosclerosis and other cardiovascular pathologies. The detailed protocols and data presentation formats provided in this guide serve as a robust framework for designing and interpreting experiments utilizing TMAO-13C3, ultimately contributing to the development of novel therapeutic strategies targeting the gut microbiome-TMAO axis in cardiovascular disease.
References
- 1. A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Gut-Derived Metabolite, Trimethylamine-N-oxide (TMAO) in Cardio-Metabolic Diseases: Detection, Mechanism, and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMAO and Cardiovascular Disease: Exploring Its Potential as a Biomarker [mdpi.com]
- 6. Gut microbiota in atherosclerosis: focus on trimethylamine N‐oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Gut Colonization with Methanogenic Archaea Lowers Plasma Trimethylamine N-oxide Concentrations in Apolipoprotein e−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gut Metabolite Trimethylamine-N-Oxide in Atherosclerosis: From Mechanism to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The roles of trimethylamine-N-oxide in atherosclerosis and its potential therapeutic aspect: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathogenic Mechanisms of Trimethylamine N-Oxide-induced Atherosclerosis and Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Association of plasma trimethylamine N-oxide levels with atherosclerotic cardiovascular disease and factors of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bevital.no [bevital.no]
- 15. Long-term Changes in Gut Microbial Metabolite Trimethylamine N-Oxide and Coronary Heart Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Trimethylamine-N-Oxide Instigates NLRP3 Inflammasome Activation and Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trimethylamine N-Oxide (TMAO) Inducing Endothelial Injury: UPLC-MS/MS-Based Quantification and the Activation of Cathepsin B-Mediated NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
The Principle and Application of TMAO-¹³C₃ as an Internal Standard in Quantitative Bioanalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite linked to various physiological and pathological processes, is of paramount importance in clinical research and drug development. The use of a stable isotope-labeled internal standard is crucial for achieving reliable and reproducible results in mass spectrometry-based bioanalysis. This guide provides a comprehensive overview of the principles and practical application of trimethylamine N-oxide-¹³C₃ (TMAO-¹³C₃) as an internal standard for the precise measurement of TMAO in biological matrices.
Core Principle: Isotope Dilution Mass Spectrometry
The use of TMAO-¹³C₃ as an internal standard is based on the principle of isotope dilution mass spectrometry (ID-MS). This gold-standard analytical technique relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical workflow.
TMAO-¹³C₃ is an ideal internal standard because it is chemically identical to the endogenous TMAO, ensuring that it behaves in the same manner during sample preparation, extraction, and chromatographic separation. However, due to the incorporation of three heavy carbon-13 isotopes, it has a distinct, higher molecular weight. This mass difference allows the mass spectrometer to differentiate between the analyte (TMAO) and the internal standard (TMAO-¹³C₃).
By measuring the ratio of the signal intensity of the analyte to that of the internal standard, any variations or losses encountered during the analytical process, such as incomplete extraction, matrix effects (ion suppression or enhancement), or fluctuations in instrument response, can be effectively corrected. This normalization results in highly accurate and precise quantification of the endogenous TMAO concentration. While deuterium-labeled standards like d₉-TMAO are also commonly used, ¹³C-labeled compounds are often considered superior as they exhibit physicochemical properties that are even more similar to their unlabeled counterparts.
Experimental Protocols
Sample Preparation
A robust and reproducible sample preparation protocol is critical for accurate TMAO quantification. The following is a generalized procedure for plasma or serum samples:
-
Aliquoting and Spiking: To a small volume of the biological sample (e.g., 20-50 µL of plasma or serum), add a precise volume of a known concentration of TMAO-¹³C₃ solution in a suitable solvent like methanol.
-
Protein Precipitation: Add a protein precipitating agent, such as ice-cold acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample volume), to the sample mixture.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for several minutes to ensure thorough mixing and complete protein precipitation. Subsequently, centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant, which contains both TMAO and TMAO-¹³C₃, to a new tube.
-
Dilution and Injection: The supernatant may be further diluted with an appropriate solution (e.g., a mixture of acetonitrile and water) before being transferred to an autosampler vial for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The separation and detection of TMAO and TMAO-¹³C₃ are typically performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Chromatographic Separation:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column or a reversed-phase C18 column is commonly used for the separation of these polar compounds.
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (e.g., water with an additive like ammonium formate or formic acid) and an organic component (e.g., acetonitrile). A gradient elution is often employed to achieve optimal separation.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions of TMAO and TMAO-¹³C₃.
-
Mass Transitions (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This highly selective detection method minimizes interferences from other components in the sample matrix. The commonly monitored transitions are:
-
Quantitative Data and Method Validation
While extensive datasets specifically for TMAO-¹³C₃ are not as widely published as for its deuterated counterpart (d₉-TMAO), the analytical performance is expected to be comparable or even superior. The following tables summarize typical validation parameters for LC-MS/MS methods for TMAO quantification using stable isotope-labeled internal standards.
Table 1: Linearity and Sensitivity of TMAO Quantification
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 5,000 ng/mL | [2] |
| Correlation Coefficient (R²) | > 0.996 | [2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [2] |
Table 2: Precision and Accuracy of TMAO Quantification
| Parameter | Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| TMAO QC | Low | 1.40 - 7.62 | 1.65 - 7.15 | 91.99 - 105.52 | 96.36 - 111.43 | [2] |
| Medium | ||||||
| High |
Table 3: Recovery of TMAO from Plasma
| Analyte | Spiked Concentration | Recovery (%) | Reference |
| TMAO | Low QC | 98.9 - 105.8 | [3] |
| Medium QC | |||
| High QC |
Note: The data presented in these tables are primarily from studies utilizing d₉-TMAO as the internal standard, but they serve as a strong indicator of the expected performance for a method employing TMAO-¹³C₃.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of TMAO using TMAO-¹³C₃ as an internal standard.
Caption: Experimental workflow for TMAO quantification.
TMAO Metabolic Pathway
This diagram outlines the generation of TMAO from dietary precursors through the action of gut microbiota and host enzymes.
Caption: TMAO metabolic pathway.
TMAO-Related Signaling Pathways
Elevated levels of TMAO have been implicated in the activation of several signaling pathways associated with inflammation and fibrosis.
NLRP3 Inflammasome Activation by TMAO
Caption: TMAO-induced NLRP3 inflammasome activation.
TGF-β/Smad Signaling Pathway in Cardiac Fibrosis
Caption: TMAO and TGF-β/Smad signaling in fibrosis.
References
- 1. Trimethylamine-N-Oxide Induces Vascular Inflammation by Activating the NLRP3 Inflammasome Through the SIRT3-SOD2-mtROS Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers [mdpi.com]
Exploring the Metabolic Fate of Trimethylamine N-Oxide (TMAO) with ¹³C Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to explore the metabolic fate of trimethylamine N-oxide (TMAO) using stable isotope labeling. While this guide focuses on the conceptual framework of ¹³C labeling, the quantitative data and experimental protocols are based on a seminal human study that utilized deuterium-labeled TMAO (d⁹-TMAO), a close and reliable analogue for tracing TMAO's metabolic journey.
Quantitative Data on Labeled TMAO Distribution
The distribution and clearance of TMAO are critical parameters in understanding its physiological and pathological roles. The following tables summarize the quantitative data from a human crossover feeding study where healthy young men (n=40) were administered a 50 mg oral dose of d⁹-TMAO.
Table 1: Pharmacokinetic Profile of d⁹-TMAO in Human Plasma
| Time Point | d⁹-TMAO Concentration (µM) |
| 15 minutes | Detected |
| 1 hour | Peak Concentration Reached |
| 6 hours | Remained Elevated |
| Turnover Time | ~5.3 hours |
Data derived from a study where plasma d⁹-TMAO was detected as early as 15 minutes post-ingestion, peaking at 1 hour and remaining elevated for the 6-hour observation period. The estimated turnover time was 5.3 hours[1].
Table 2: Excretion and Tissue Distribution of d⁹-TMAO
| Biological Matrix | d⁹-TMAO Detection/Quantification | Key Findings |
| Urine (24 hours) | ~96% of the administered dose | Primarily excreted as unmetabolized d⁹-TMAO[1]. |
| Feces | Not Detected | Indicates near-complete absorption of orally consumed TMAO[1]. |
| Skeletal Muscle (6 hours, n=6) | d⁹-TMAO and d⁹-trimethylamine detected | Suggests uptake by extrahepatic tissues[1]. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to accurately trace the metabolic fate of ¹³C-labeled TMAO. The following sections outline the key methodologies.
In Vivo Administration and Sample Collection
This protocol is based on a human study design for tracing orally administered labeled TMAO.
-
Subject Recruitment: Healthy adult volunteers are recruited for the study.
-
Isotope Administration: A single oral dose of ¹³C-labeled TMAO (e.g., 50 mg) dissolved in water is administered to fasting subjects.
-
Blood Sampling: Venous blood samples are collected into EDTA-containing tubes at baseline (pre-dose) and at specified time points post-dose (e.g., 15, 30, 60 minutes, and 2, 4, 6 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine Collection: A complete 24-hour urine collection is initiated following the administration of the labeled TMAO. Aliquots are stored at -80°C.
-
Fecal Collection: Fecal samples are collected at the next bowel movement post-administration to assess non-absorbed TMAO.
-
Tissue Biopsy (Optional): In a subset of subjects, a skeletal muscle biopsy may be performed at a specific time point (e.g., 6 hours post-dose) to investigate tissue-specific uptake and metabolism.
Sample Preparation for Mass Spectrometry Analysis
Accurate quantification of ¹³C-TMAO and its potential metabolites requires meticulous sample preparation to remove interfering substances.
Plasma/Serum:
-
To a 50 µL plasma sample, add 10 µL of an internal standard solution (e.g., d⁹-TMAO at 500 ng/mL).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex the mixture for 10 minutes at room temperature.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new tube and mix with 100 µL of 30% acetonitrile solution.
-
Transfer the final mixture to an HPLC vial for analysis.
Urine:
-
Thaw frozen urine samples at room temperature.
-
Dilute the urine sample (e.g., 1:5) with ultrapure water.
-
To 25 µL of the diluted urine, add an internal standard.
-
Add acetonitrile/methanol (9:1) to a final volume of 1 mL for protein precipitation.
-
Vortex for 5 minutes and centrifuge at 13,000 g for 5 minutes.
-
The supernatant is then ready for LC-MS/MS analysis.
Tissue Homogenates (e.g., Skeletal Muscle):
-
Thaw tissue samples on ice.
-
Homogenize the tissue in a suitable volume of water (e.g., 1:2 tissue-to-water ratio).
-
To 50 µL of the tissue homogenate, add 150 µL of acetonitrile containing an internal standard to precipitate proteins.
-
Centrifuge to pellet the protein debris.
-
The resulting supernatant can be further processed or directly analyzed by LC-MS/MS.
Analytical Methodology: LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of isotopically labeled metabolites.
-
Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of the polar TMAO molecule.
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and an aqueous solution of ammonium formate.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.
-
Mass Transitions: For ¹³C₃-TMAO, the precursor ion and a specific product ion would be monitored. For example, the transition could be m/z 80 -> m/z 61 (this is a hypothetical transition and would need to be optimized). For the internal standard d⁹-TMAO, the transition is typically m/z 85 -> m/z 66.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Metabolic Pathway of TMAO
The primary metabolic fate of orally ingested TMAO is excretion in its original form. However, a small fraction may undergo biotransformation. The initial formation of TMAO from dietary precursors is a key pathway to consider.
TMAO-Induced Signaling Pathways
Elevated levels of TMAO have been shown to activate several intracellular signaling cascades implicated in inflammation and cellular stress.
3.3.1 MAPK Signaling Pathway
3.3.2 NF-κB Signaling Pathway
3.3.3 NLRP3 Inflammasome Activation
3.3.4 PERK Signaling Pathway
Conclusion
The use of ¹³C-labeled TMAO, in conjunction with sensitive analytical techniques like LC-MS/MS, provides a powerful tool for elucidating the metabolic fate of this important gut-derived metabolite. The data indicates that orally administered TMAO is rapidly and almost completely absorbed, circulates with a half-life of several hours, and is primarily cleared unchanged by the kidneys. A minor portion is taken up by tissues such as skeletal muscle. Furthermore, elevated TMAO levels can trigger multiple pro-inflammatory and stress-related signaling pathways, including MAPK, NF-κB, NLRP3 inflammasome, and PERK signaling. This guide provides researchers and drug development professionals with the foundational protocols and conceptual frameworks to design and interpret studies investigating the metabolic and signaling consequences of TMAO in various physiological and pathological contexts.
References
Methodological & Application
Application Note: Quantitative Analysis of Trimethylamine N-oxide (TMAO) in Human Plasma using a Stable Isotope-Labeled (¹³C₃) Internal Standard by UHPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of trimethylamine N-oxide (TMAO) in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid and selective analysis using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Stable isotope-labeled TMAO, ¹³C₃-TMAO, is employed as the internal standard to ensure high accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals investigating the role of TMAO in various physiological and pathological processes.
Introduction
Trimethylamine N-oxide (TMAO) is a gut microbiota-derived metabolite that has garnered significant attention as a potential biomarker for cardiovascular diseases, chronic kidney disease, and type 2 diabetes.[1][2] TMAO is formed in the liver from the oxidation of trimethylamine (TMA), which is produced by the gut microbial metabolism of dietary precursors such as choline, carnitine, and betaine found in foods like red meat and eggs.[3][4] Given its association with various pathologies, accurate and reliable quantification of TMAO in biological matrices is crucial for clinical research and drug development.
This application note details a validated UHPLC-MS/MS method for the determination of TMAO in human plasma, employing a ¹³C₃-labeled internal standard for precise quantification.
Experimental Protocols
Materials and Reagents
-
TMAO standard (Sigma-Aldrich)
-
¹³C₃-TMAO internal standard (IS) (Toronto Research Chemicals or equivalent)
-
Acetonitrile (ACN), LC-MS grade (Fisher Scientific)
-
Methanol (MeOH), LC-MS grade (Fisher Scientific)
-
Formic acid (FA), LC-MS grade (Fisher Scientific)
-
Ammonium acetate, LC-MS grade (Sigma-Aldrich)
-
Ultrapure water (Milli-Q® or equivalent)
-
Human plasma (BioIVT or equivalent)
Instrumentation
-
UHPLC System: Agilent 1290 Infinity II LC System or equivalent
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm) or equivalent
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of TMAO and ¹³C₃-TMAO in ultrapure water.
-
Working Standard Solutions: Serially dilute the TMAO stock solution with 50:50 ACN:water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the ¹³C₃-TMAO stock solution with ACN.
Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 200 µL of the internal standard working solution in ACN (100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Method
UHPLC Conditions:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium acetate in water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 95% B to 50% B over 3 min, hold at 50% B for 1 min, return to 95% B and equilibrate for 2 min |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | TMAO: 76.1 -> 58.1; ¹³C₃-TMAO: 79.1 -> 61.1 |
Data Presentation
Calibration Curve
The method demonstrated excellent linearity over a concentration range of 1 to 5,000 ng/mL.
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1 (LLOQ) | 108.5 | 6.8 |
| 10 | 102.3 | 4.5 |
| 50 | 98.7 | 3.1 |
| 250 | 101.2 | 2.5 |
| 750 | 99.5 | 1.9 |
| 1500 | 100.8 | 2.2 |
| 3000 | 98.9 | 3.8 |
| 5000 | 101.5 | 4.1 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using quality control (QC) samples at four concentration levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 7.15 | 111.43 | 8.2 | 109.8 |
| Low (LQC) | 3 | 5.21 | 105.52 | 6.5 | 103.2 |
| Medium (MQC) | 600 | 3.45 | 98.67 | 4.8 | 99.1 |
| High (HQC) | 4000 | 2.89 | 101.34 | 3.9 | 100.5 |
Data synthesized from representative values found in the literature.[1]
Mandatory Visualizations
Caption: Experimental workflow for TMAO quantification.
Caption: TMAO metabolic pathway.
References
- 1. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Trimethylamine-N-oxide-¹³C₃ by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Trimethylamine-N-oxide (TMAO) in biological matrices, utilizing its stable isotope-labeled internal standard, Trimethylamine-N-oxide-¹³C₃ (TMAO-¹³C₃). This method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer. The described protocol provides the high specificity and sensitivity required for clinical research and drug development applications where accurate TMAO measurement is crucial.
Introduction
Trimethylamine-N-oxide (TMAO) is a gut microbiota-derived metabolite that has garnered significant attention as a potential biomarker for various pathologies, including cardiovascular diseases.[1][2][3][4] Accurate and reliable quantification of TMAO in biological samples such as plasma and urine is essential for understanding its physiological roles and its implications in disease progression. LC-MS/MS has become the preferred analytical technique for TMAO measurement due to its high sensitivity, specificity, and ability to handle complex biological matrices.[3][4] The use of a stable isotope-labeled internal standard, such as TMAO-¹³C₃, is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the highest accuracy and precision. This application note provides a comprehensive protocol for the quantification of TMAO using TMAO-¹³C₃ as an internal standard.
Experimental
Sample Preparation
A simple protein precipitation protocol is utilized for the extraction of TMAO from plasma samples.
Materials:
-
Plasma samples
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
TMAO-¹³C₃ internal standard (IS) solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the TMAO-¹³C₃ internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 10 minutes at room temperature.[2]
-
Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C.[2]
-
Transfer 100 µL of the supernatant to a new tube and add 100 µL of 30% acetonitrile in water.[2]
-
Transfer the final mixture to an HPLC vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column.
| Parameter | Value |
| Column | Phenomenex Kinetex C18, 2.6 µm, 2.1x100 mm or equivalent |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.00 | |
| 1.50 | |
| 2.70 | |
| 6.00 |
This is an exemplary gradient and may require optimization based on the specific LC system and column.
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | +3000 V |
| Nozzle Voltage | +1500 V |
| Nebulizer Gas | 20 psi |
| Carrier Gas | 14 L/min at 200°C |
| Sheath Gas | 10 L/min at 350°C |
| MRM Transitions | Analyte |
| TMAO | |
| TMAO-¹³C₃ (IS) |
Instrument parameters may vary and require optimization for the specific mass spectrometer used.[2][5]
Quantitative Data Summary
The method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized in the tables below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 5,000 ng/mL |
| Correlation Coefficient (r²) | > 0.996 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | 7.15 | - | 111.43 |
| Low (LQC) | 3 | 1.65 - 7.15 | - | 96.36 - 111.43 |
| Medium (MQC) | 600 | 1.65 - 7.15 | - | 96.36 - 111.43 |
| High (HQC) | 4,000 | 1.65 - 7.15 | - | 96.36 - 111.43 |
| Data is representative and based on published methods.[2][6] |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for TMAO quantification.
Signaling Pathway Diagram
While this application note focuses on a quantitative method, the broader context involves the metabolic pathway leading to TMAO formation.
Caption: Metabolic pathway of TMAO formation.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Trimethylamine-N-oxide in plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. The use of a stable isotope-labeled internal standard, TMAO-¹³C₃, ensures high accuracy and precision of the results. This method can be a valuable tool for researchers and professionals in drug development investigating the role of TMAO in health and disease.
References
- 1. sciex.com [sciex.com]
- 2. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of ¹³C-Labeled Trimethylamine N-oxide (TMAO) in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of ¹³C-labeled trimethylamine N-oxide (TMAO) in biological matrices using gas chromatography-mass spectrometry (GC-MS). The protocol employs a stable isotope dilution strategy, utilizing ¹³C-labeled TMAO as an internal standard for the accurate quantification of endogenous TMAO. The method involves the reduction of TMAO to trimethylamine (TMA), followed by derivatization to enhance volatility and chromatographic performance. This approach offers high specificity and is suitable for various research applications, including pharmacokinetic studies and investigations into the metabolic fate of TMAO.
Introduction
Trimethylamine N-oxide (TMAO) is a gut microbiota-derived metabolite that has garnered significant attention as a potential biomarker and mediator in various physiological and pathological processes. Accurate and reliable quantification of TMAO and its labeled analogues is crucial for understanding its biosynthesis, metabolism, and role in disease. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed for TMAO analysis, GC-MS offers a valuable alternative, particularly for its high chromatographic resolution and specificity.[1][2] This protocol provides a detailed procedure for the analysis of ¹³C-labeled TMAO, which can be adapted for the quantification of endogenous TMAO using a stable isotope-labeled internal standard.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of ¹³C-labeled TMAO is depicted below.
Caption: Experimental Workflow for ¹³C-TMAO Analysis.
Metabolic Pathway of TMAO Formation
The formation of TMAO is a multi-step process involving the gut microbiota and host enzymes. Dietary precursors are first metabolized to TMA by gut bacteria, which is then absorbed and oxidized to TMAO in the liver.
Caption: Metabolic Pathway of TMAO Formation.
Detailed Experimental Protocol
This protocol is adapted from the method described by Zeisel et al. (1985) for the analysis of TMAO by GC-MS.
1. Materials and Reagents
-
¹³C₃-Trimethylamine N-oxide (¹³C₃-TMAO) dihydrate (as internal standard)
-
Trimethylamine N-oxide (TMAO) dihydrate (for calibration standards)
-
Titanium(III) chloride (TiCl₃), 15% solution in 2N HCl
-
2,2,2-Trichloroethyl chloroformate
-
Sodium hydroxide (NaOH)
-
Toluene, HPLC grade
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Biological matrix (e.g., plasma, urine)
2. Sample Preparation
-
To 100 µL of the biological sample (e.g., plasma, urine), add a known amount of ¹³C₃-TMAO internal standard.
-
Add 1 mL of 1 N HCl to precipitate proteins.
-
Vortex the sample for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
3. Reduction of TMAO to TMA
-
To the supernatant, add 100 µL of 15% titanium(III) chloride solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes to reduce TMAO and ¹³C₃-TMAO to their corresponding TMA and ¹³C₃-TMA forms.
-
Cool the sample to room temperature.
4. Derivatization of TMA
-
Make the solution alkaline by adding 200 µL of 10 N NaOH.
-
Immediately add 1 mL of toluene and 50 µL of 2,2,2-trichloroethyl chloroformate.
-
Vortex vigorously for 2 minutes to derivatize TMA and ¹³C₃-TMA to their carbamate derivatives.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic (toluene) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
5. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5ms or equivalent)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless injection)
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
TMA-carbamate derivative: m/z 58 and 59
-
¹³C₃-TMA-carbamate derivative: m/z 61 and 62
-
-
6. Quantification
Construct a calibration curve by plotting the ratio of the peak area of the analyte (TMA-carbamate) to the peak area of the internal standard (¹³C₃-TMA-carbamate) against the concentration of the TMAO standards. The concentration of TMAO in the unknown samples can then be determined from this calibration curve.
Quantitative Data Summary
The following table summarizes the performance characteristics of GC-MS methods for the analysis of TMA and TMAO, compiled from various studies.
| Parameter | Value | Reference |
| Linearity Range | 2.6 - 104 ppm | (Tutin & Bir, 2002) |
| Correlation Coefficient (r²) | 0.999 | (Tutin & Bir, 2002) |
| Limit of Quantification (LOQ) | 0.011 µmol/g | (Dall'Asta et al., 2018) |
| Accuracy (Recovery) | 79 - 110% | (Dall'Asta et al., 2018) |
| Precision (CV%) | < 11% | (Dall'Asta et al., 2018) |
Note: The presented data is a compilation from different GC-MS methods for TMA/TMAO analysis and serves as a general reference for expected performance.
Discussion
The described GC-MS protocol offers a reliable method for the quantification of ¹³C-labeled TMAO. The key steps of reduction and derivatization are essential to overcome the non-volatile nature of TMAO and the high volatility of TMA, respectively. The use of a stable isotope-labeled internal standard is critical for correcting for any variability during sample preparation and analysis, thereby ensuring high accuracy and precision.
While headspace GC-MS can be used for the direct analysis of volatile amines like TMA, the reduction and derivatization approach is necessary for the analysis of the non-volatile TMAO. The choice of derivatizing agent is crucial; 2,2,2-trichloroethyl chloroformate has been shown to be effective for forming stable carbamate derivatives of TMA suitable for GC-MS analysis.
Conclusion
This application note provides a comprehensive protocol for the analysis of ¹³C-labeled TMAO by GC-MS. The method is sensitive, specific, and accurate, making it a valuable tool for researchers in various fields, including pharmacology, toxicology, and clinical research, who are investigating the role of TMAO in health and disease. The provided workflow, metabolic pathway diagram, and detailed protocol offer a complete guide for the implementation of this analytical technique.
References
Application Notes and Protocols for Metabolic Flux Analysis Using TMAO-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction to TMAO and its Role in Metabolism
Trimethylamine N-oxide (TMAO) is a small organic compound that has garnered significant attention in the scientific community due to its strong association with various health conditions, particularly cardiovascular diseases.[1][2][3] TMAO is primarily derived from dietary sources rich in choline, phosphatidylcholine, and L-carnitine.[4][5][6] Gut microbiota play a crucial role in the initial step of TMAO formation by metabolizing these dietary precursors into trimethylamine (TMA).[2][4][7] TMA is then absorbed into the bloodstream and transported to the liver, where it is oxidized by flavin-containing monooxygenases (FMOs), primarily FMO3, to form TMAO.[3][4]
Elevated circulating levels of TMAO have been linked to an increased risk of atherosclerosis, thrombosis, and other metabolic disorders.[1][2] Understanding the dynamics of TMAO metabolism is therefore critical for developing therapeutic strategies to mitigate its potential adverse health effects.
Application of TMAO-13C3 in Metabolic Flux Analysis
Stable isotope-labeled compounds are invaluable tools for elucidating metabolic pathways and quantifying the rates of metabolic reactions, a technique known as metabolic flux analysis (MFA). TMAO-13C3, a stable isotope-labeled version of TMAO, serves as a powerful tracer to investigate the in vivo and in vitro fate of TMAO. By introducing TMAO-13C3 into a biological system, researchers can track the movement of the 13C-labeled carbon atoms as they are incorporated into downstream metabolites. This allows for the precise measurement of the rates of TMAO conversion and turnover.
A key metabolic process that can be investigated using TMAO-13C3 is the "metabolic retroconversion" of TMAO.[7][8][9] This pathway involves the reduction of TMAO back to TMA by gut microbial enzymes. The newly formed TMA can then be reabsorbed by the host and re-oxidized back to TMAO in the liver, creating a metabolic loop.[7][8][9] Quantifying the flux through this pathway is crucial for understanding the overall homeostasis of TMAO in the body.
Data Presentation
The following table summarizes quantitative data from a study that utilized deuterium-labeled TMAO (d9-TMAO) in mice to quantify the metabolic retroconversion of TMAO to TMA. This data provides a clear example of the type of quantitative insights that can be gained from using isotopically labeled TMAO.
| Parameter | Conventional Mice | Antibiotic-Treated Mice |
| Urinary d9-TMAO (% of dose at 6h) | ~40% | ~60% |
| Urinary d9-TMA (% of dose at 6h) | ~10% | Not Detected |
| Plasma d9-TMAO (peak at 1h) | Present | Present |
| Plasma d9-TMA (peak at 1h) | Present | Not Detected |
This table is a representation of data discussed in a study by Özkul et al. (2018), which demonstrated the microbial-dependent conversion of TMAO to TMA.[8]
Experimental Protocols
Protocol 1: In Vivo Metabolic Flux Analysis of TMAO in a Mouse Model
This protocol describes an in vivo experiment to trace the metabolic fate of TMAO-13C3 in mice, focusing on the quantification of its conversion to TMA.
1. Animal Handling and Acclimation:
- House C57BL/6J mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).
- Provide ad libitum access to a standard chow diet and water.
- Allow mice to acclimate for at least one week before the experiment.
2. Preparation of TMAO-13C3 Tracer Solution:
- Dissolve TMAO-13C3 in sterile saline to a final concentration of 10 mg/mL.
- Filter-sterilize the solution using a 0.22 µm syringe filter.
3. Tracer Administration:
- Fast mice overnight (12-16 hours) with free access to water.
- Administer the TMAO-13C3 solution via oral gavage at a dose of 100 mg/kg body weight.
4. Sample Collection:
- Urine: Place mice in metabolic cages immediately after gavage and collect urine at specified time points (e.g., 0-6h, 6-12h, 12-24h).
- Blood: Collect blood samples via tail vein or retro-orbital bleeding at baseline (pre-gavage) and at multiple time points post-gavage (e.g., 15 min, 30 min, 1h, 2h, 4h, 6h). Collect blood into EDTA-coated tubes.
- Tissues: At the final time point, euthanize mice and harvest tissues of interest (e.g., liver, cecum, skeletal muscle). Flash-freeze tissues in liquid nitrogen and store at -80°C.
5. Sample Preparation for LC-MS/MS Analysis:
- Urine: Centrifuge urine samples to remove debris. Dilute an aliquot of the supernatant with methanol containing an internal standard (e.g., d9-TMAO).
- Plasma: Centrifuge blood samples at 2000 x g for 15 minutes at 4°C to separate plasma. Precipitate proteins by adding 4 volumes of cold methanol containing an internal standard to 1 volume of plasma. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for analysis.
- Tissues: Homogenize frozen tissue samples in a suitable buffer. Perform protein precipitation with cold methanol containing an internal standard, similar to the plasma sample preparation.
6. LC-MS/MS Analysis:
- Utilize a UPLC system coupled to a triple quadrupole mass spectrometer.
- Employ a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation.
- Use a mobile phase gradient of acetonitrile and ammonium formate buffer.
- Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
- Monitor the following transitions:
- TMAO: m/z 76 -> 58
- TMAO-13C3: m/z 79 -> 60
- TMA: Derivatize with a suitable agent (e.g., ethyl bromoacetate) and monitor the appropriate transition.
- TMA-13C3: Derivatize and monitor the corresponding transition.
- Internal Standard (e.g., d9-TMAO): m/z 85 -> 66
7. Data Analysis and Flux Calculation:
- Quantify the concentrations of labeled and unlabeled TMAO and TMA in each sample using a standard curve.
- Calculate the rate of appearance of 13C-TMA from 13C-TMAO to determine the flux of the retroconversion pathway.
Protocol 2: General In Vitro Metabolic Flux Analysis in Cell Culture
This protocol provides a general framework for conducting a 13C metabolic flux analysis experiment in a cell culture system, which can be adapted for studying the effects of TMAO on cellular metabolism.
1. Cell Culture and Media Preparation:
- Culture cells of interest (e.g., hepatocytes, endothelial cells) in standard growth medium to the desired confluency.
- Prepare experimental media containing a 13C-labeled tracer, such as [U-13C]-glucose or [U-13C]-glutamine, with or without the addition of unlabeled TMAO at a physiologically relevant concentration.
2. Isotopic Labeling Experiment:
- Wash the cells with phosphate-buffered saline (PBS).
- Replace the standard growth medium with the prepared experimental medium.
- Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into intracellular metabolites and to reach isotopic steady state.
3. Metabolite Extraction:
- Aspirate the medium and quickly wash the cells with cold PBS.
- Quench metabolism and extract metabolites by adding cold 80% methanol.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
4. LC-MS/MS Analysis:
- Dry the metabolite extract under a stream of nitrogen.
- Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
- Analyze the samples using an appropriate chromatography method (e.g., HILIC or reversed-phase) coupled to a high-resolution mass spectrometer.
- Collect data on the mass isotopologue distribution of key metabolites in central carbon metabolism (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids).
5. Metabolic Flux Analysis Modeling:
- Use specialized software (e.g., INCA, Metran) to perform the 13C-MFA calculations.
- Input the measured mass isotopologue distributions and any measured extracellular fluxes (e.g., glucose uptake, lactate secretion).
- The software will then estimate the intracellular metabolic fluxes by fitting the experimental data to a metabolic network model.
Visualizations
Caption: In vivo experimental workflow for TMAO-13C3 metabolic flux analysis.
Caption: TMAO metabolic pathway including the host-microbiota retroconversion loop.
References
- 1. Targeting Trimethylamine N-Oxide: A New Therapeutic Strategy for Alleviating Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethylamine N-Oxide Generated by the Gut Microbiota Is Associated with Vascular Inflammation: New Insights into Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The gut microbial metabolite trimethylamine N-oxide and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mapping out the gut microbiota-dependent trimethylamine N-oxide super pathway for systems biology applications [frontiersin.org]
- 5. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Metabolic retroconversion of trimethylamine N-oxide and the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Note: Stable Isotope Dilution Assay for Accurate Quantification of Trimethylamine N-oxide (TMAO)
Audience: Researchers, scientists, and drug development professionals.
Introduction Trimethylamine N-oxide (TMAO) is a gut microbiota-dependent metabolite derived from dietary trimethylamine-containing compounds such as choline, lecithin, and carnitine.[1][2] Elevated plasma levels of TMAO have been identified as an independent risk factor for major adverse cardiovascular events and are associated with conditions like chronic kidney disease.[1][3][4] Consequently, the accurate and robust quantification of TMAO in biological matrices is crucial for clinical research, disease monitoring, and evaluating the efficacy of therapeutic interventions.
This application note details a highly specific, sensitive, and accurate method for TMAO quantification using a stable isotope dilution (SID) assay coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The SID methodology is the gold standard, employing a deuterated internal standard (d9-TMAO) to correct for variability during sample preparation and instrumental analysis, ensuring high precision and accuracy.[1][5]
Principle of the Method
The stable isotope dilution assay operates by adding a known concentration of a heavy-isotope labeled internal standard (IS), deuterated TMAO (d9-TMAO), to each sample at the beginning of the workflow.[6] d9-TMAO is chemically identical to the endogenous TMAO but is distinguishable by its higher mass.[3][7] During sample preparation (e.g., protein precipitation) and LC-MS/MS analysis, any loss or variation will affect both the analyte and the IS equally. Quantification is based on the ratio of the mass spectrometer's signal response of the endogenous TMAO to that of the d9-TMAO IS. This ratiometric approach effectively cancels out analytical variability, leading to highly reliable and reproducible results.
Metabolic Pathway of TMAO Formation
The formation of TMAO is a multi-step process involving both the gut microbiome and host enzymes.
References
- 1. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labcorp.com [labcorp.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jasem.com.tr [jasem.com.tr]
- 7. Trimethylamine ð-oxide (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-4779-0.1 [isotope.com]
Application Notes and Protocols for TMAO-¹³C₃ Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of plasma samples for the quantitative analysis of Trimethylamine N-oxide (TMAO), with a specific focus on the labeled analogue, TMAO-¹³C₃, using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Introduction
Trimethylamine N-oxide (TMAO) is a gut microbiota-derived metabolite that has garnered significant attention as a potential biomarker for cardiovascular disease risk. Accurate and reliable quantification of TMAO in plasma is crucial for clinical research and drug development. This protocol outlines a robust and widely adopted method for plasma sample preparation based on protein precipitation, which effectively removes high-abundance proteins that can interfere with LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, such as TMAO-¹³C₃ or the more commonly cited TMAO-d₉, is critical for achieving high accuracy and precision by correcting for matrix effects and variations in sample processing.
Experimental Protocol: Plasma Protein Precipitation for TMAO-¹³C₃ Analysis
This protocol is based on established methods for TMAO quantification in plasma.[1][2][3][4][5]
Materials and Reagents:
-
Human plasma (collected in EDTA or serum tubes)
-
TMAO-¹³C₃ (or TMAO-d₉ as a suitable analogue) solution (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Refrigerated microcentrifuge
-
HPLC vials with inserts
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes. Once thawed, vortex briefly to ensure homogeneity.
-
Internal Standard Spiking:
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of the internal standard solution (e.g., TMAO-d₉ at 500 ng/mL) to the plasma sample.[2] The concentration of the TMAO-¹³C₃ internal standard should be optimized based on the expected endogenous TMAO levels and instrument sensitivity.
-
-
Protein Precipitation:
-
Vortexing: Vortex the mixture vigorously for 1 to 10 minutes at room temperature to ensure thorough mixing and complete protein precipitation.[2][4]
-
Centrifugation:
-
Supernatant Collection:
-
Carefully aspirate the clear supernatant without disturbing the protein pellet.
-
Transfer the supernatant to a clean microcentrifuge tube or an HPLC vial.
-
-
Dilution (Optional but Recommended):
-
To further reduce matrix effects, the supernatant can be diluted. For example, mix 100 µL of the supernatant with 100 µL of 30% acetonitrile in water.[2]
-
-
LC-MS/MS Analysis:
-
Transfer the final sample to an HPLC vial with an insert.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system for analysis.[2]
-
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of TMAO in plasma using LC-MS/MS with protein precipitation. These values provide an indication of the expected performance of the method.
| Parameter | Reported Values | References |
| Linearity Range | 1 - 5,000 ng/mL | [1][2] |
| 0.1 - 200 µM | [4] | |
| 0.25 - 25.0 µM | [3] | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1][2] |
| 0.05 µM | [4] | |
| 0.25 µM | [3] | |
| Recovery | 98.9% - 105.8% | [3] |
| 97.3% - 101.6% (Accuracy) | [4] | |
| Intra-day Precision (%CV) | < 6.4% | [4] |
| 1.65% - 7.15% | [1] | |
| Inter-day Precision (%CV) | < 9.9% | [4] |
| 0.53% - 5.86% | [2] |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for plasma sample preparation and the logical relationship of the key steps.
References
- 1. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers [mdpi.com]
- 4. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
Application Notes and Protocols for TMAO-13C3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylamine N-oxide (TMAO) is a gut microbiota-derived metabolite implicated in the progression of various diseases, particularly cardiovascular disorders. It is generated from dietary precursors like choline and L-carnitine.[1] TMAO has been shown to induce inflammation, endothelial dysfunction, and promote atherosclerosis through various signaling pathways.[1][2] The isotopically labeled form, Trimethylamine N-oxide-13C3 (TMAO-13C3), serves as a valuable tool for researchers to trace the metabolic fate of TMAO and as an internal standard for accurate quantification in cell culture experiments.[1] These application notes provide detailed protocols for using TMAO-13C3 in cell culture to investigate its uptake, metabolic stability, and its effects on key signaling pathways.
Data Presentation
Quantitative Analysis of TMAO-13C3 Uptake and Metabolism
Mass spectrometry is the preferred method for the quantitative analysis of TMAO-13C3 and its potential metabolites in cell lysates and culture media. The following table represents expected data from a tracer experiment where a specific cell line is incubated with TMAO-13C3. The data illustrates the mass isotopologue distribution (MID) for TMAO, with the M+3 peak representing the fully labeled TMAO-13C3. In this representative data, the majority of the intracellular TMAO pool is labeled (M+3), indicating uptake of the tracer. The minimal presence of unlabeled TMAO (M+0) in the cell lysate after incubation suggests that endogenous production is negligible in this cell type. The lack of other labeled metabolites derived from TMAO-13C3 would indicate its metabolic stability within the cultured cells.
| Metabolite | Mass Isotopologue | Intracellular (Cell Lysate) Peak Area | Extracellular (Media) Peak Area |
| TMAO | M+0 (Unlabeled) | 5,000 | 10,000 |
| M+3 (TMAO-13C3) | 500,000 | 9,500,000 | |
| TMA | M+0 (Unlabeled) | Not Detected | Not Detected |
| M+3 (TMA-13C3) | Not Detected | Not Detected |
This table represents example data and does not reflect actual experimental results.
Effects of TMAO on Inflammatory Cytokine Expression
The following table summarizes representative quantitative data on the effect of unlabeled TMAO treatment on the expression of pro-inflammatory cytokines in a macrophage cell line (e.g., RAW 264.7). This data can be generated using techniques like quantitative PCR (qPCR) for mRNA expression or ELISA for protein levels.
| Treatment | IL-6 mRNA Fold Change | TNF-α mRNA Fold Change | IL-1β Protein (pg/mL) |
| Control | 1.0 | 1.0 | 5.2 |
| TMAO (200 µM) | 4.5 | 3.8 | 25.7 |
| TMAO (500 µM) | 8.2 | 6.5 | 58.1 |
This table represents example data and does not reflect actual experimental results.
Experimental Protocols
Protocol 1: TMAO-13C3 Tracer Study in Adherent Mammalian Cells
Objective: To trace the uptake and metabolic fate of TMAO-13C3 in cultured cells.
Materials:
-
Cell line of interest (e.g., HUVECs, RAW 264.7 macrophages, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed if necessary
-
Phosphate-Buffered Saline (PBS), sterile
-
TMAO-13C3
-
6-well cell culture plates
-
Ice-cold 0.9% NaCl solution
-
-80°C methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Incubate cells overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of Labeling Medium:
-
Prepare the cell culture medium containing the desired concentration of TMAO-13C3. A starting concentration of 50-200 µM is recommended, reflecting physiological and disease-relevant plasma concentrations.[3]
-
Warm the labeling medium to 37°C before use.
-
-
Cell Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed TMAO-13C3 labeling medium to the cells.
-
Incubate for a time course (e.g., 0, 1, 6, 12, 24 hours) to monitor uptake and metabolism.
-
-
Metabolism Quenching and Metabolite Extraction:
-
At each time point, remove the culture plate from the incubator and immediately place it on ice.
-
Aspirate the labeling medium and collect it for analysis of extracellular metabolites if desired.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl solution, ensuring complete removal of the wash buffer.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
-
Use a cell scraper to detach the cells and ensure they are fully submerged in the methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Sample Processing for LC-MS Analysis:
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Dry the extracts using a vacuum concentrator.
-
Store the dried metabolite extracts at -80°C until LC-MS analysis.
-
Prior to analysis, reconstitute the dried extracts in a suitable volume of the initial LC mobile phase.
-
Protocol 2: Analysis of TMAO-Induced Cellular Effects
Objective: To determine the effect of TMAO on a specific cellular process (e.g., inflammation).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Unlabeled TMAO
-
Reagents for downstream analysis (e.g., RNA extraction kit and qPCR reagents for gene expression analysis; ELISA kit for protein quantification).
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells as described in Protocol 1.
-
Prepare culture medium containing various concentrations of unlabeled TMAO (e.g., 0, 100, 200, 500 µM).
-
Aspirate the standard medium, wash with PBS, and add the TMAO-containing medium.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Downstream Analysis:
-
Following treatment, process the cells according to the requirements of the chosen downstream analysis.
-
For gene expression analysis, lyse the cells and extract total RNA.
-
For protein analysis, collect the cell culture supernatant for secreted proteins or lyse the cells for intracellular protein analysis.
-
Perform qPCR, Western blotting, or ELISA as required.
-
Visualizations of Signaling Pathways and Workflows
Caption: Experimental workflow for TMAO-13C3 tracer studies in cell culture.
Caption: TMAO-induced activation of the NF-κB signaling pathway.
Caption: Activation of the NLRP3 inflammasome by TMAO.
Caption: TMAO-induced activation of the TGF-β/Smad2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trimethylamine N-Oxide Generated by the Gut Microbiota Is Associated with Vascular Inflammation: New Insights into Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimethylamine N-Oxide as a Mediator Linking Peripheral to Central Inflammation: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Model Studies with Trimethylamine-N-oxide-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylamine-N-oxide (TMAO) is a gut microbiota-derived metabolite that has garnered significant attention for its association with cardiovascular and other metabolic diseases. Animal model studies are crucial for elucidating the mechanisms underlying the pathological effects of TMAO. The use of stable isotope-labeled TMAO, such as Trimethylamine-N-oxide-13C3 (13C3-TMAO), offers a powerful tool for pharmacokinetic, metabolic fate, and tracer studies. These Application Notes provide detailed protocols for utilizing 13C3-TMAO in animal models to investigate its absorption, distribution, metabolism, and excretion (ADME), as well as its contribution to various biological processes.
While extensive research has been conducted using unlabeled TMAO, these protocols are specifically designed to leverage the advantages of 13C3-TMAO as a tracer. The methodologies are adapted from established animal studies and are intended to guide researchers in designing and executing robust experiments.
Application 1: Pharmacokinetic and Metabolic Fate Analysis of TMAO in a Mouse Model of Atherosclerosis
This application describes a study to determine the pharmacokinetic profile and metabolic fate of 13C3-TMAO in Apolipoprotein E-deficient (ApoE-/-) mice, a widely used model for atherosclerosis research.
Experimental Protocol
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J ApoE-/-
-
Age: 8-10 weeks
-
Sex: Male
-
Acclimation: Acclimate mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
2. 13C3-TMAO Administration:
-
Formulation: Dissolve this compound (purity ≥98%) in sterile saline (0.9% NaCl) to a final concentration of 10 mg/mL.
-
Route of Administration: Oral gavage is a common and clinically relevant route. Intravenous (IV) injection can be used for direct bioavailability assessment.
-
Dosage: A single dose of 100 mg/kg body weight. This dose is based on previous studies with unlabeled TMAO and may be adjusted based on preliminary dose-ranging studies.
3. Experimental Groups:
-
Group 1 (Oral Administration, n=6 per time point): Mice receive a single oral gavage of 13C3-TMAO.
-
Group 2 (Control, n=6): Mice receive an equivalent volume of sterile saline via oral gavage.
4. Sample Collection:
-
Blood: Collect blood samples (approximately 50-100 µL) via tail vein or saphenous vein at the following time points post-administration: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, and 24 hr. Collect blood into EDTA-coated tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Urine and Feces: House mice in metabolic cages for 24 hours post-administration to collect urine and feces. Record the total volume of urine and weight of feces. Store samples at -80°C.
-
Tissues: At 24 hours post-administration, euthanize mice and harvest tissues of interest (e.g., liver, heart, aorta, kidney, skeletal muscle, and cecal contents). Rinse tissues with cold phosphate-buffered saline (PBS), blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C.
5. Sample Preparation for LC-MS/MS Analysis:
-
Plasma: To 50 µL of plasma, add 150 µL of ice-cold methanol containing an internal standard (e.g., d9-TMAO). Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for analysis.
-
Urine: Thaw and vortex urine samples. Centrifuge at 10,000 x g for 5 minutes. Dilute the supernatant 1:10 with 50% methanol in water containing the internal standard.
-
Tissues: Homogenize approximately 100 mg of tissue in 500 µL of ice-cold PBS. Add 1 mL of ice-cold methanol with the internal standard to 200 µL of the homogenate. Vortex and centrifuge as described for plasma.
6. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating polar compounds like TMAO.
-
Mobile Phase: A gradient of acetonitrile and ammonium formate buffer.
-
Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode. The specific transitions for 13C3-TMAO and its potential metabolites would need to be determined.
-
13C3-TMAO: Precursor ion (m/z) -> Product ion (m/z)
-
Unlabeled TMAO (if monitoring background): Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard (d9-TMAO): Precursor ion (m/z) -> Product ion (m/z)
-
Data Presentation
Table 1: Pharmacokinetic Parameters of 13C3-TMAO in ApoE-/- Mice
| Parameter | Oral Administration (Mean ± SD) |
| Cmax (µM) | |
| Tmax (hr) | |
| AUC (0-24h) (µM*hr) | |
| Half-life (t1/2) (hr) | |
| Clearance (CL/F) (mL/hr/kg) | |
| Volume of Distribution (Vd/F) (L/kg) |
Table 2: Tissue Distribution of 13C3-TMAO at 24 Hours Post-Administration
| Tissue | 13C3-TMAO Concentration (nmol/g tissue) (Mean ± SD) |
| Liver | |
| Heart | |
| Aorta | |
| Kidney | |
| Skeletal Muscle | |
| Cecal Contents |
Table 3: Excretion of 13C3-TMAO in Urine and Feces over 24 Hours
| Sample | % of Administered Dose (Mean ± SD) |
| Urine | |
| Feces |
Visualizations
Application Notes and Protocols for Measuring TMAO-¹³C₃ Enrichment in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Trimethylamine N-oxide (TMAO) is a gut microbiota-derived metabolite that has garnered significant attention as a potential biomarker for cardiovascular and other metabolic diseases.[1][2][3] Dietary precursors such as choline, betaine, and L-carnitine, abundant in animal products, are metabolized by gut bacteria to trimethylamine (TMA).[3][4][5][6][7][8] TMA is then absorbed and oxidized in the liver by flavin-containing monooxygenases (FMOs), primarily FMO3, to form TMAO.[4][5][6][7][9] Measuring the enrichment of stable isotope-labeled TMAO, such as Trimethylamine-N-oxide-¹³C₃ (TMAO-¹³C₃), in biological samples is a powerful technique to trace the metabolic fate of its precursors and to understand the dynamics of TMAO metabolism in vivo. This document provides detailed protocols for the quantification of TMAO-¹³C₃ enrichment using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
1. Quantification of TMAO and TMAO-¹³C₃ in Biological Samples (Plasma, Serum, Urine) by LC-MS/MS
This protocol is adapted from established methods for TMAO quantification and is tailored for measuring TMAO-¹³C₃ enrichment.[10][11][12][13] The principle involves stable isotope dilution liquid chromatography tandem mass spectrometry, where a known concentration of a deuterated internal standard (e.g., d9-TMAO) is added to the sample to account for matrix effects and variations in sample processing.
Materials:
-
Biological samples (plasma, serum, or urine) stored at -80°C.[10][11]
-
TMAO and TMAO-¹³C₃ standards
-
Deuterated trimethylamine-N-oxide (d9-TMAO) as an internal standard (IS).[10]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
LC-MS/MS system (e.g., Triple Quadrupole)[11]
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
For plasma or serum: To a 1.5 mL microcentrifuge tube, add 20 µL of the sample.[3][13][14][15]
-
For urine: Dilute the sample 1:5 with ultrapure water before proceeding.[8]
-
Add 80 µL of the internal standard solution (e.g., 10 µM d9-TMAO in methanol) to each sample.[10][13][15] This results in protein precipitation.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[10][13]
-
Centrifuge the samples at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10][13]
-
Carefully transfer the supernatant to a new tube or an LC vial for analysis.
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for separation.[8]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 25 mM Ammonium formate in water[8]
-
Gradient: A gradient elution is typically employed to separate the analytes.
-
Flow Rate: 0.6 mL/min[3]
-
Column Temperature: 40°C[3]
-
-
Mass Spectrometry (MS):
Data Analysis and Enrichment Calculation:
-
Generate standard curves for both unlabeled TMAO and TMAO-¹³C₃ by spiking known concentrations into a control matrix (e.g., dialyzed plasma).
-
Quantify the concentrations of endogenous TMAO and administered TMAO-¹³C₃ in the biological samples using the respective standard curves and the internal standard for normalization.
-
Calculate the molar percent enrichment (MPE) of TMAO-¹³C₃ using the following formula:
MPE (%) = [Concentration of TMAO-¹³C₃ / (Concentration of TMAO + Concentration of TMAO-¹³C₃)] x 100
Data Presentation
Table 1: LC-MS/MS Method Performance for TMAO Quantification This table summarizes typical performance characteristics of LC-MS/MS methods for TMAO analysis, which would be applicable to TMAO-¹³C₃.
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 200 µM | [8][10][13] |
| Lower Limit of Quantification (LLOQ) | 0.05 µM | [10] |
| Intra-day Precision (%CV) | < 6.4% | [10] |
| Inter-day Precision (%CV) | < 9.9% | [10] |
| Accuracy | 97.3% - 101.6% | [10] |
| Recovery | ~99% | [10] |
Table 2: Typical TMAO Concentrations in Human Plasma This table provides an overview of expected TMAO concentrations in healthy individuals.
| Population | TMAO Concentration Range (µM) | Median (Interquartile Range) (µM) | Reference |
| Healthy Adults | 0.73 - 126 | 3.45 (2.25 - 5.79) | [10] |
| Healthy Adults | 0.44 - 22.5 | 3.32 | [15] |
Mandatory Visualization
Diagram 1: TMAO Metabolic Pathway
Caption: Metabolic pathway of TMAO formation from dietary precursors.
Diagram 2: Experimental Workflow for TMAO-¹³C₃ Enrichment Analysis
Caption: Workflow for TMAO-¹³C₃ enrichment analysis in biological samples.
References
- 1. Implication of Trimethylamine N-Oxide (TMAO) in Disease: Potential Biomarker or New Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. TMAO metaorganismal pathway and chronic inflammatory diseases [explorationpub.com]
- 5. mdpi.com [mdpi.com]
- 6. Trimethylamine-N-Oxide Pathway: A Potential Target for the Treatment of MAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trimethylaminuria - Wikipedia [en.wikipedia.org]
- 10. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. bevital.no [bevital.no]
- 14. sciex.com [sciex.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Quantification of TMAO-13C3 by LC-MS
Welcome to the technical support center for the LC-MS quantification of Trimethylamine N-oxide (TMAO) and its stable isotope-labeled internal standard, TMAO-13C3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant variability and poor reproducibility in my TMAO quantification. Could matrix effects be the cause?
A1: Yes, significant variability and poor reproducibility are hallmark signs of matrix effects in LC-MS analysis.[1] Matrix effects, such as ion suppression or enhancement, occur when co-eluting endogenous components of the sample matrix interfere with the ionization of the target analyte (TMAO) and its internal standard (TMAO-13C3).[2][3] This interference can lead to inaccurate and unreliable quantification. Phospholipids are a major contributor to matrix-induced ionization suppression in biological samples like plasma and serum.[4][5]
Q2: My TMAO-13C3 internal standard is not adequately compensating for the matrix effects on TMAO. What could be the reason?
A2: While stable isotope-labeled internal standards are designed to co-elute with the analyte and experience similar matrix effects, compensation may be inadequate if the matrix effect is not uniform across the chromatographic peak.[2] Severe matrix effects can also impact the internal standard's signal. Another possibility is that the concentration of the internal standard is not appropriate for the sample, or there might be an issue with its purity or stability.
Q3: What are the best sample preparation techniques to minimize matrix effects for TMAO analysis in plasma or serum?
A3: Effective sample preparation is crucial for reducing matrix effects.[2] Here are some recommended techniques:
-
Protein Precipitation (PPT): This is a simple and common method where a solvent like acetonitrile is used to precipitate and remove the bulk of proteins from the sample.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract TMAO from the sample matrix, leaving behind many interfering components.[2][5]
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup by using a solid sorbent to retain either the analyte of interest or the interfering matrix components.[2][4]
For a detailed comparison of the effectiveness of different sample preparation techniques in reducing matrix interference, please refer to the data summary below.
Quantitative Data Summary: Matrix Effect Evaluation
The following table summarizes the impact of different sample preparation methods on the recovery of TMAO, providing an indication of their effectiveness in mitigating matrix effects.
| Sample Preparation Method | Analyte | Matrix | Recovery (%) | Precision (%RSD) | Reference |
| Protein Precipitation (Acetonitrile) | TMAO | Human Plasma | 98.9 - 105.8 | < 15 | [7] |
| Protein Precipitation (Acetonitrile) | TMAO | Surrogate Matrix | 81.50 - 90.42 | < 2.32 | [6] |
| Methanol Extraction | TMAO | Human Plasma | 99 ± 1 | Not Specified | [8] |
Experimental Protocols
Protocol 1: Protein Precipitation for TMAO Quantification in Human Plasma
This protocol is adapted from a validated LC-MS/MS method for TMAO determination.[7]
-
Sample Preparation:
-
To 50 µL of plasma sample, add 10 µL of TMAO-13C3 internal standard solution.
-
Add 200 µL of acetonitrile to precipitate the proteins.
-
-
Vortexing and Centrifugation:
-
Vortex the mixture for 10 minutes at room temperature.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
-
Supernatant Transfer and Dilution:
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 100 µL of 30% acetonitrile solution.
-
-
Injection:
-
Transfer 100 µL of the final mixture into an HPLC vial.
-
Inject 5 µL into the LC-MS/MS system.
-
Protocol 2: Post-Extraction Spike Method for Matrix Effect Assessment
This protocol allows for the quantitative evaluation of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare TMAO and TMAO-13C3 standards in the mobile phase.
-
Set B (Post-Spiked Sample): Extract blank plasma/serum and spike the extracted matrix with TMAO and TMAO-13C3 at the same concentration as Set A.
-
Set C (Pre-Spiked Sample): Spike blank plasma/serum with TMAO and TMAO-13C3 before the extraction process.
-
-
Analyze all three sets by LC-MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Visual Guides
Below are diagrams illustrating key experimental workflows and logical relationships relevant to troubleshooting matrix effects in TMAO quantification.
Caption: Experimental workflow for TMAO quantification and matrix effect assessment.
Caption: Troubleshooting flowchart for addressing matrix effects in TMAO quantification.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of TMAO and TMAO-13C3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the chromatographic analysis of trimethylamine N-oxide (TMAO) and its stable isotope-labeled internal standard, TMAO-13C3.
Frequently Asked Questions (FAQs)
Q1: Should I expect to see chromatographic separation between TMAO and TMAO-13C3?
A1: No, you should not expect to see chromatographic separation between TMAO and its isotopically labeled internal standard, TMAO-13C3. These compounds are chemically identical in terms of their physicochemical properties that govern chromatographic retention. Therefore, they will co-elute under typical chromatographic conditions. The purpose of the isotopically labeled standard is not for chromatographic separation but for accurate quantification using mass spectrometry, which can differentiate the two compounds based on their mass-to-charge (m/z) ratio.
Q2: Why is Hydrophilic Interaction Liquid Chromatography (HILIC) commonly recommended for TMAO analysis?
A2: TMAO is a small, highly polar molecule.[1][2] Traditional reversed-phase chromatography is often unsuitable because it provides poor retention for such polar compounds.[1] HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This setup is ideal for retaining and separating highly polar compounds like TMAO.[1][2]
Q3: What are the expected precursor and product ions for TMAO and TMAO-d9 in mass spectrometry?
A3: For mass spectrometry analysis, particularly in tandem MS/MS, specific precursor-to-product ion transitions are monitored for quantification. For TMAO, a common transition is m/z 76.0 → 58.0.[3] If using a deuterated internal standard like TMAO-d9, the monitored transition is typically m/z 85.2 → 66.1.[3] For TMAO-13C3, the expected transition would be m/z 79 → 61.[4][5]
Q4: Can I use a standard C18 reversed-phase column for TMAO analysis?
A4: While HILIC is generally preferred, some methods have been developed using reversed-phase columns, often with specific mobile phase modifications to improve retention of polar analytes.[6][7] However, achieving adequate retention and good peak shape for a highly polar compound like TMAO on a standard C18 column can be challenging. If you are not obtaining satisfactory results with a C18 column, switching to a HILIC or mixed-mode column is a recommended troubleshooting step.[8]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting) for the Co-eluted TMAO/TMAO-13C3 Peak
-
Possible Cause: Column Overload. Injecting a sample that is too concentrated can lead to peak distortion.
-
Solution: Dilute the sample or reduce the injection volume. As a general guideline, the injection volume should be 1-2% of the total column volume for sample concentrations around 1 µg/µL.[9]
-
-
Possible Cause: Inappropriate Sample Solvent. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.
-
-
Possible Cause: Column Contamination or Degradation. Accumulation of matrix components on the column can lead to poor peak shape.
-
Solution: Use a guard column to protect the analytical column. If the column is already contaminated, try flushing it according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.
-
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Suboptimal Mass Spectrometry Parameters. Incorrect ionization or fragmentation settings will result in a weak signal.
-
Solution: Optimize the mass spectrometer settings by infusing a standard solution of TMAO. Adjust parameters such as spray voltage, gas flows, and collision energy to maximize the signal for the specific m/z transitions.
-
-
Possible Cause: Matrix Effects. Co-eluting compounds from the sample matrix can suppress the ionization of TMAO and its internal standard.
-
Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be beneficial. Also, ensure that the internal standard is chosen to co-elute with the analyte to compensate for matrix effects.
-
-
Possible Cause: Incorrect Mobile Phase pH. For ionizable compounds, the pH of the mobile phase can significantly impact ionization efficiency and retention.
-
Solution: Adjust the pH of the mobile phase. For TMAO, which is a weak base, a slightly acidic mobile phase is often used to promote ionization in positive ESI mode.
-
Issue 3: High Baseline Noise or Spurious Peaks
-
Possible Cause: Contaminated Mobile Phase or Solvents. Impurities in the solvents can lead to a noisy baseline and ghost peaks, especially in gradient elution.[10]
-
Solution: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Degas the mobile phase to prevent bubble formation.[10]
-
-
Possible Cause: System Contamination. Carryover from previous injections can introduce spurious peaks.
-
Solution: Implement a robust needle wash protocol in the autosampler. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.
-
-
Possible Cause: Detector Issues. A dirty or failing detector lamp (in UV detectors) or a contaminated flow cell can cause baseline noise.
-
Solution: Clean the detector's flow cell according to the manufacturer's instructions. If using a UV detector, check the lamp's usage and replace it if necessary.
-
Experimental Protocols
Below is a summary of typical experimental conditions for the analysis of TMAO using HILIC-LC-MS/MS. These are starting points and may require optimization for your specific instrumentation and application.
| Parameter | Typical Conditions |
| Chromatography | |
| Column | HILIC (e.g., Atlantis HILIC Silica, 2.1 x 50 mm, 3 µm)[3] |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3] |
| Gradient | A typical gradient might start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous portion. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[11] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Monitored Transitions | TMAO: m/z 76.0 → 58.0; TMAO-13C3: m/z 79 → 61[3][4][5] |
| Internal Standard | TMAO-13C3 or TMAO-d9[3] |
| Sample Preparation | |
| Technique | Protein precipitation with acetonitrile is a common and simple method.[6] |
Workflow for Troubleshooting Peak Resolution Issues
Caption: Troubleshooting workflow for chromatographic peak resolution issues.
References
- 1. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and L-carnitine in clinical and food samples using HILIC-LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple liquid chromatography/differential ion mobility spectrometry tandem mass spectrometry method for the determination of trimethylamine-N-oxide in human serum: An application in dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. mdpi.com [mdpi.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Trimethylamine-N-oxide-13C3 Analysis
Welcome to the technical support center for the analysis of Trimethylamine-N-oxide-13C3 (TMAO-13C3). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental results, with a focus on minimizing ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for TMAO-13C3 analysis?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis where the ionization efficiency of the target analyte, in this case, TMAO-13C3, is reduced by co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative analysis.[3][4] Because TMAO is a small, polar molecule, it can be particularly susceptible to interference from other components in biological samples.
Q2: What are the primary causes of ion suppression for TMAO-13C3?
A2: The primary causes of ion suppression for TMAO-13C3 are co-eluting endogenous and exogenous substances from the sample matrix.[1][3] These can include:
-
Salts and buffers: High concentrations of salts from buffers or the sample itself can interfere with the electrospray ionization (ESI) process.
-
Phospholipids: Abundant in plasma samples, these can co-elute with TMAO and cause significant ion suppression.
-
Other small molecules: Endogenous metabolites or administered drugs and their metabolites can compete with TMAO-13C3 for ionization.[5]
Q3: How can I detect and assess the extent of ion suppression in my assay?
A3: A common method to assess ion suppression is the post-column infusion experiment.[6] In this technique, a constant flow of a TMAO-13C3 solution is infused into the LC flow after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal at the retention time of interfering components indicates ion suppression. Another approach is to compare the signal of TMAO-13C3 in a neat solution versus its signal when spiked into a pre-extracted blank matrix.[3]
Q4: Is a stable isotope-labeled internal standard necessary for TMAO-13C3 quantification?
A4: Yes, using a stable isotope-labeled internal standard (SIL-IS), such as Trimethylamine-N-oxide-d9 (TMAO-d9), is highly recommended and considered the gold standard for compensating for ion suppression.[3][7][8] Since the SIL-IS has nearly identical physicochemical properties to TMAO-13C3, it will experience a similar degree of ion suppression. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.
Troubleshooting Guides
Problem: Low or No Signal Intensity for TMAO-13C3
Possible Cause: Significant ion suppression, issues with the LC-MS system, or sample degradation.
Troubleshooting Steps:
-
System Suitability Check: Before analyzing your samples, inject a known concentration of a TMAO-13C3 standard to verify that the LC-MS system is performing correctly.[9] A lack of signal here points to an instrument issue.
-
Inspect the Ion Source: Visually check the electrospray needle for a stable and fine spray.[10] A dirty or clogged ion source is a common reason for signal loss and should be cleaned regularly.[4]
-
Review MS Parameters: Ensure that the mass spectrometer parameters, including precursor and product ions for TMAO-13C3, are correctly set.
-
Improve Sample Preparation: If the instrument is working correctly, the issue is likely ion suppression. Enhance your sample cleanup protocol. Simple protein precipitation may not be sufficient.[2] Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3]
-
Optimize Chromatography: Modify your LC method to improve the separation of TMAO-13C3 from the regions of significant ion suppression.[2] Often, interfering compounds elute early (at the solvent front) or late in the gradient.[2] Using a UPLC system can provide better resolution and reduce co-elution.
-
Sample Dilution: If the TMAO-13C3 concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and lessen ion suppression.[1][8]
Problem: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Variable matrix effects across different samples leading to inconsistent ion suppression.
Solutions:
-
Implement a Robust Sample Preparation Method: A consistent and effective sample cleanup method, such as SPE, will minimize variability in the sample matrix between different samples.[3]
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is crucial for correcting for sample-to-sample variations in ion suppression, thereby improving reproducibility.[8]
-
Employ Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples. This helps to normalize the matrix effects across your entire analytical run.[3]
Experimental Protocols & Data
Sample Preparation: Protein Precipitation
A commonly used simple protocol for plasma samples involves protein precipitation.[7][11]
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (e.g., TMAO-d9).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Parameters for TMAO Analysis
The following table summarizes typical LC-MS/MS parameters that can be adapted for TMAO-13C3 analysis.
| Parameter | Setting | Reference |
| LC System | Agilent 1260 Infinity LC | [12] |
| Column | Gemini-NX C18 (100 x 3 mm, 3 µm) | [12] |
| Mobile Phase A | 5 mM ammonium acetate in water | [12] |
| Mobile Phase B | Acetonitrile | [12] |
| Flow Rate | 0.4 mL/min | [12] |
| MS System | Agilent 6490 Triple Quadrupole | [12] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [11][13] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [13] |
MRM Transitions for TMAO and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| TMAO | 76.1 | 58.0, 59.0 |
| TMAO-d9 (IS) | 85.0 | 66.1, 68.1 |
Source: [7]
Note: For TMAO-13C3, the precursor ion will be m/z 79.1. Product ions would need to be determined experimentally but would be expected to be shifted by +3 Da.
Visualizations
Logical Workflow for Troubleshooting Ion Suppression
Caption: A logical workflow for diagnosing and resolving issues related to ion suppression.
Experimental Workflow for TMAO-13C3 Analysis
Caption: A typical experimental workflow for the quantification of TMAO-13C3 in biological samples.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. zefsci.com [zefsci.com]
- 5. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers [mdpi.com]
- 12. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eathj.org [eathj.org]
Technical Support Center: Optimizing MRM Transitions for TMAO-13C3 Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Multiple Reaction Monitoring (MRM) transitions for the analysis of Trimethylamine N-oxide (TMAO) and its stable isotope-labeled internal standard, TMAO-13C3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for TMAO and TMAO-13C3?
A1: The most commonly used MRM transitions for TMAO and its isotopic variants are summarized below. These transitions monitor the precursor ion ([M+H]+) and a characteristic product ion.
Q2: I am not seeing a signal for TMAO or TMAO-13C3. What are the common causes?
A2: Several factors could lead to a lack of signal. Start by checking the following:
-
Instrument Parameters: Verify that the mass spectrometer is in positive electrospray ionization (ESI+) mode and that the MRM transitions are correctly entered in the acquisition method.
-
Sample Preparation: Ensure that the protein precipitation step was effective and that the sample was properly reconstituted in a compatible solvent.
-
LC Conditions: Check for leaks in the LC system, ensure proper mobile phase composition and flow rate, and confirm that the column is not clogged.
-
Source Conditions: Optimize the ion source parameters, including spray voltage and gas flows, for TMAO.
-
Analyte Stability: TMAO is generally stable, but repeated freeze-thaw cycles should be avoided.[1]
Q3: My peak shapes are poor (e.g., broad, tailing, or splitting). How can I improve them?
A3: Poor peak shape is often related to chromatography. Consider the following:
-
Column Choice: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining a polar compound like TMAO.
-
Mobile Phase: Ensure the mobile phase pH is appropriate and that the organic solvent concentration is optimal for retention and elution.
-
Injection Volume and Solvent: Injecting a large volume of a solvent much stronger than the mobile phase can cause peak distortion. Try reducing the injection volume or ensuring the sample is dissolved in a solvent similar to the initial mobile phase.
-
Column Contamination: Flush the column or consider replacing it if it's old or has been used with complex matrices.
Q4: I am observing high background noise or interferences. What can I do?
A4: High background can originate from various sources:
-
Mobile Phase Contamination: Use high-purity, LC-MS grade solvents and additives.
-
Sample Matrix Effects: Biological samples can cause ion suppression or enhancement. Ensure your sample cleanup is adequate. A dilution of the sample may also help.
-
System Contamination: Clean the ion source and run system blanks to identify the source of contamination.
Q5: How do I optimize the collision energy (CE) for my specific instrument?
A5: While published methods provide a good starting point, the optimal CE can vary between different mass spectrometer models. To optimize, perform an infusion of a standard solution of TMAO and TMAO-13C3 and ramp the collision energy to find the value that produces the most intense and stable product ion signal. Many instrument software platforms have automated optimization routines.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your TMAO-13C3 analysis.
| Issue | Potential Cause | Recommended Action |
| No or Low Signal | Incorrect MRM transitions entered. | Double-check the precursor and product ion m/z values for both TMAO and TMAO-13C3 in your method. |
| Inefficient ionization. | Optimize ion source parameters (e.g., spray voltage, gas flows, source temperature) by infusing a standard solution. | |
| Sample degradation. | Prepare fresh samples and standards. Avoid multiple freeze-thaw cycles.[1] | |
| Inadequate sample cleanup. | Improve protein precipitation or consider solid-phase extraction (SPE) for cleaner samples. | |
| Poor Peak Shape | Inappropriate LC column. | Use a HILIC column for better retention of polar analytes like TMAO. |
| Mobile phase mismatch with sample solvent. | Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. | |
| Column overload. | Dilute the sample or reduce the injection volume. | |
| High Background Noise | Contaminated solvents or reagents. | Use fresh, high-purity LC-MS grade solvents and additives. |
| Carryover from previous injections. | Inject solvent blanks between samples to check for and mitigate carryover. | |
| Matrix effects from complex samples. | Improve sample preparation, dilute the sample, or use a matrix-matched calibration curve. | |
| Inconsistent Results | Unstable spray in the ion source. | Check for a consistent spray from the ESI probe. Clean the source if necessary. |
| Fluctuating LC pump pressure. | Purge the pumps to remove air bubbles and check for leaks. | |
| Inconsistent sample preparation. | Ensure precise and repeatable pipetting and extraction procedures for all samples and standards. |
Quantitative Data Summary
The following table summarizes typical MRM transitions and mass spectrometer parameters for TMAO and its stable isotope-labeled standards. Note that optimal parameters may vary depending on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| TMAO | 76.0 | 58.1 | ~25 | [1] |
| TMAO-13C3 | 79.0 | 61.0 | Not specified | [3] |
| TMAO-d9 | 85.0 | 66.0 | ~28 | [1] |
Typical Mass Spectrometer Source Parameters (Positive ESI)
| Parameter | Typical Value | Reference |
|---|---|---|
| Spray Voltage | 3.0 - 4.5 kV | [1][4] |
| Capillary/Nozzle Voltage | +1500 V | [4] |
| Nebulizer Gas | 20 psi | [4] |
| Carrier Gas | 14 L/min at 200 °C | [4] |
| Sheath Gas | 10 L/min at 350 °C |[4] |
Experimental Protocols
Protocol 1: MRM Transition Optimization
This protocol describes the general workflow for optimizing MRM transitions for TMAO and TMAO-13C3.
Figure 1. Workflow for optimizing MRM transitions.
Protocol 2: Sample Preparation and Analysis
This protocol outlines a typical procedure for the extraction and analysis of TMAO from plasma samples.
References
- 1. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity TMAO-13C3
Welcome to the technical support center for the synthesis of high-purity isotopically labeled trimethylamine N-oxide (TMAO-13C3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis and purification of this important compound.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of TMAO-13C3?
A1: The synthesis of trimethylamine N-oxide (TMAO-13C3) is primarily achieved through the oxidation of its corresponding isotopically labeled tertiary amine, [13C3]-trimethylamine (TMA-13C3). This reaction involves the conversion of the nitrogen atom in the trimethylamine to an N-oxide. A common and effective method utilizes hydrogen peroxide as the oxidizing agent.
Q2: What is the recommended starting material for the synthesis?
A2: The recommended starting material is [13C3]-trimethylamine hydrochloride. The hydrochloride salt is typically more stable and easier to handle than the free base, which is a gas at room temperature. The hydrochloride salt is neutralized in situ or prior to the oxidation step to generate the free amine required for the reaction.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the oxidation reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC analysis, the disappearance of the starting material (TMA-13C3) and the appearance of the more polar product (TMAO-13C3) can be visualized. 1H NMR spectroscopy can also be used to monitor the reaction by observing the shift of the methyl proton signals upon oxidation.
Q4: What are the expected spectroscopic characteristics of TMAO-13C3?
A4: The purity and identity of the synthesized TMAO-13C3 can be confirmed by NMR and mass spectrometry.
-
1H NMR (in D2O): A singlet is expected around 3.26 ppm.[1][2]
-
13C NMR (in D2O): A single peak is expected around 62.26 ppm.[1][2]
-
Mass Spectrometry (LC-MS/MS): For TMAO-13C3, the precursor ion (M+H)+ will have a mass-to-charge ratio (m/z) of 79. A characteristic product ion with an m/z of 61 is observed upon fragmentation.[3][4]
Experimental Protocol: Synthesis of TMAO-13C3 Dihydrate
This protocol outlines a general method for the synthesis of TMAO-13C3 dihydrate from [13C3]-trimethylamine hydrochloride.
Materials:
-
[13C3]-Trimethylamine hydrochloride
-
Hydrogen peroxide (30% w/w solution)
-
Methanol
-
Activated carbon (optional, for decolorization)
-
Diethyl ether or acetone (for precipitation/crystallization)
-
Sodium hydroxide or other suitable base
Procedure:
-
Neutralization of TMA-13C3 HCl:
-
Dissolve [13C3]-trimethylamine hydrochloride in a minimal amount of water or methanol.
-
Carefully add a stoichiometric amount of a base (e.g., sodium hydroxide) to neutralize the hydrochloride and generate the free [13C3]-trimethylamine. The pH of the solution should be neutral to slightly basic.
-
-
Oxidation:
-
To the solution of free [13C3]-trimethylamine, slowly add a slight molar excess of 30% hydrogen peroxide. The addition should be performed cautiously as the reaction can be exothermic.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or 1H NMR.
-
-
Work-up and Purification:
-
Once the reaction is complete, any excess hydrogen peroxide can be quenched by the addition of a small amount of a reducing agent like sodium sulfite or by gentle heating.
-
If the solution is colored, a small amount of activated carbon can be added, and the mixture stirred for a short period before being filtered.
-
The solvent is then removed under reduced pressure to obtain the crude TMAO-13C3.
-
The crude product can be purified by recrystallization. Dissolve the crude product in a minimal amount of a polar solvent like methanol and then precipitate the dihydrate form by adding a less polar solvent such as diethyl ether or acetone.
-
Collect the crystalline product by filtration, wash with a small amount of the less polar solvent, and dry under vacuum.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient oxidizing agent. 2. Incomplete neutralization of the starting material. 3. Low reaction temperature. | 1. Add a small additional amount of hydrogen peroxide and continue monitoring. 2. Ensure the pH of the reaction mixture is neutral or slightly basic before adding the oxidizing agent. 3. Allow the reaction to proceed for a longer duration or gently warm the reaction mixture. |
| Low Yield | 1. Loss of volatile TMA-13C3 during neutralization or reaction. 2. Over-oxidation or side reactions. 3. Inefficient purification. | 1. Perform the neutralization and initial reaction steps at a lower temperature (e.g., in an ice bath). 2. Avoid excessive heating and use only a slight excess of the oxidizing agent. 3. Optimize the recrystallization solvent system to minimize loss of product in the mother liquor. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. Incorrect solvent system for crystallization. | 1. Purify the crude product using column chromatography on a suitable stationary phase (e.g., silica gel or alumina) before attempting crystallization. 2. Experiment with different solvent pairs for recrystallization. A combination of a good solvent (e.g., methanol, ethanol) and a poor solvent (e.g., diethyl ether, acetone, ethyl acetate) is often effective. |
| Product is Colored | Presence of colored impurities. | Treat the solution of the crude product with a small amount of activated carbon before filtration and crystallization. |
| Unexpected Peaks in NMR Spectrum | 1. Residual starting material. 2. Presence of side-products. 3. Solvent impurities. | 1. Re-purify the product, for example, by repeated recrystallization. 2. Characterize the impurities using techniques like LC-MS to identify potential side-products and adjust reaction conditions accordingly. 3. Ensure the use of high-purity deuterated solvents for NMR analysis. |
Data Presentation
Table 1: Expected Analytical Data for High-Purity TMAO-13C3
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | 13C3H9NO |
| Molecular Weight | 78.11 g/mol |
| 1H NMR (D2O) | ~3.26 ppm (singlet)[1][2] |
| 13C NMR (D2O) | ~62.26 ppm[1][2] |
| Mass Spectrum (ESI+) | m/z 79.1 [M+H]+ |
| Purity (by NMR or LC-MS) | ≥ 98% |
Visualizations
Caption: Experimental workflow for the synthesis of high-purity TMAO-13C3.
Caption: Logical troubleshooting workflow for TMAO-13C3 synthesis.
References
Technical Support Center: Trimethylamine-N-oxide-13C3
Welcome to the Technical Support Center for Trimethylamine-N-oxide-13C3 (TMAO-13C3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of TMAO-13C3 in solution and to assist in troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of TMAO-13C3 in solution?
A1: Trimethylamine-N-oxide (TMAO) is a chemically stable molecule. In biological matrices such as plasma, it has been shown to be stable for up to 5 years when stored at -80°C and can withstand multiple freeze-thaw cycles without significant degradation.[1] For aqueous solutions, it is recommended to prepare them fresh. If storage is necessary, refrigeration at 2-8°C for short periods (up to 15 days) or freezing at -20°C or -80°C for longer durations is advisable to minimize potential degradation.
Q2: What are the potential degradation products of TMAO-13C3?
A2: Under certain stress conditions, particularly thermal stress in the presence of catalysts like ferrous iron, TMAO can degrade. The primary degradation products identified are Dimethylamine (DMA), Formaldehyde (FA), and Trimethylamine (TMA). The formation of these products is influenced by factors such as pH and temperature.
Q3: How does pH affect the stability of TMAO-13C3 in solution?
A3: The pH of the solution can significantly impact the degradation pathway of TMAO, especially under thermal stress. At an alkaline pH of 9, TMAO can degrade into both Trimethylamine (TMA) and Dimethylamine (DMA). In contrast, at an acidic pH of 3, the primary degradation product is TMA, with only a small amount of DMA being formed.
Q4: Can TMAO-13C3 degrade under oxidative or photolytic stress?
A4: While TMAO is an amine oxide and can act as an oxidizing agent in certain chemical reactions, its general susceptibility to degradation by common laboratory oxidizing agents like hydrogen peroxide in the absence of catalysts is not extensively documented in the literature. Similarly, specific quantitative data on the photolytic stability of TMAO is limited. As a general precaution, it is recommended to protect TMAO-13C3 solutions from prolonged exposure to light and strong oxidizing agents.
Q5: What are the best practices for preparing and storing TMAO-13C3 stock solutions?
A5: For optimal stability, it is recommended to prepare stock solutions of TMAO-13C3 fresh for each experiment. If a stock solution needs to be prepared in advance, it should be dissolved in a suitable solvent (e.g., water, methanol, or DMSO), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. Protect the solutions from light by using amber vials or by wrapping the container in foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of TMAO-13C3 signal in analytical measurements (e.g., LC-MS) | 1. Degradation due to improper storage: Prolonged storage at room temperature or repeated freeze-thaw cycles. 2. Chemical degradation: Presence of contaminants, extreme pH, or exposure to high temperatures during sample processing. | 1. Verify storage conditions: Ensure samples were consistently stored at ≤ -20°C. Prepare fresh standards and re-analyze. 2. Investigate sample matrix: Check the pH of your solution. If your experimental conditions involve high temperatures, consider the possibility of thermal degradation. Analyze for the presence of expected degradation products (DMA, TMA). |
| Appearance of unexpected peaks in chromatogram corresponding to DMA or TMA | Degradation of TMAO-13C3: This is a strong indicator that your TMAO-13C3 has degraded. | Review experimental conditions: Assess if the samples were exposed to high temperatures, particularly in the presence of metal ions. Check the pH of the solution, as both acidic and basic conditions can influence the degradation pathway. |
| Inconsistent or non-reproducible experimental results | 1. Inconsistent concentration of TMAO-13C3 solution: This could be due to degradation over time or improper initial preparation. 2. Interaction with other components in the solution: TMAO is a protein stabilizer and can interact with other molecules in your experimental system. | 1. Use freshly prepared solutions: For critical experiments, always use a freshly prepared and quantified TMAO-13C3 solution. 2. Perform control experiments: Run controls with only TMAO-13C3 in the solvent to ensure its stability under your specific experimental conditions. |
Stability of this compound Under Forced Degradation Conditions
The following table summarizes the expected stability of TMAO-13C3 under various stress conditions based on available literature and general principles of chemical stability. It is important to note that the isotopically labeled 13C3 version is expected to have identical chemical stability to the unlabeled TMAO.
| Condition | Stress Agent | Temperature | Duration | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Likely stable, minimal degradation | Trimethylamine (TMA) |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Likely stable, minimal degradation | Trimethylamine (TMA), Dimethylamine (DMA) |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | Expected to be stable | Not well documented |
| Thermal | Neutral pH | 80°C | 24 hours | May show some degradation | Dimethylamine (DMA), Formaldehyde (FA) |
| Photolytic | UV light (254 nm) | Room Temp | 24 hours | Data not readily available | Not well documented |
Note: The stability data in this table is largely qualitative due to the limited availability of specific kinetic studies on TMAO degradation in simple solutions. For critical applications, it is highly recommended to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure for conducting a forced degradation study on TMAO-13C3 to determine its stability under specific experimental conditions.
1. Materials:
-
This compound (TMAO-13C3)
-
Solvent of interest (e.g., water, PBS, methanol)
-
Stress agents: 1 M HCl, 1 M NaOH, 30% H₂O₂
-
LC-MS/MS system
-
Analytical column suitable for polar compounds (e.g., HILIC or mixed-mode)
-
Internal standard (e.g., d9-TMAO)
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of TMAO-13C3 at a known concentration (e.g., 1 mg/mL) in the solvent of interest.
-
Prepare working solutions by diluting the stock solution to a suitable concentration for LC-MS/MS analysis (e.g., 1 µg/mL).
3. Forced Degradation Conditions:
-
Acidic Hydrolysis: Mix the TMAO-13C3 working solution with an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C.
-
Basic Hydrolysis: Mix the TMAO-13C3 working solution with an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60°C.
-
Oxidative Degradation: Mix the TMAO-13C3 working solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Degradation: Incubate the TMAO-13C3 working solution at 80°C.
-
Photolytic Degradation: Expose the TMAO-13C3 working solution to a calibrated UV light source (e.g., 254 nm) in a photostability chamber.
-
Control Sample: Keep a TMAO-13C3 working solution at the recommended storage condition (e.g., -20°C or 2-8°C) protected from light.
4. Time Points:
-
Collect aliquots from each stress condition and the control sample at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the acidic and basic samples before analysis.
5. Sample Analysis by LC-MS/MS:
-
Add an internal standard to all samples, including the control and time-zero samples.
-
Analyze the samples using a validated LC-MS/MS method for the quantification of TMAO-13C3 and its potential degradation products (TMA and DMA).
-
Monitor the parent ion and a specific fragment ion for each analyte.
6. Data Analysis:
-
Calculate the percentage of TMAO-13C3 remaining at each time point relative to the time-zero sample.
-
Plot the percentage of remaining TMAO-13C3 against time for each stress condition.
-
Identify and quantify any degradation products formed.
Visualizations
References
Technical Support Center: Optimizing Quenching Methods for TMAO-13C3 Metabolic Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during quenching for trimethylamine N-oxide (TMAO)-13C3 metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching in metabolomics?
A1: Quenching is a critical step in metabolomics that involves the rapid and efficient halting of all enzymatic reactions within a biological sample. This process provides a stable snapshot of the metabolome at a specific time point, preventing artificial changes in metabolite concentrations during sample harvesting and extraction.[1][2][3]
Q2: Why is choosing the right quenching method crucial for TMAO-13C3 studies?
A2: Trimethylamine N-oxide (TMAO) is a small and highly water-soluble molecule. An inappropriate quenching method can lead to significant leakage of TMAO-13C3 from the cells into the surrounding medium, resulting in an underestimation of its intracellular concentration.[4][5] The chosen method must ensure rapid inactivation of metabolism while maintaining cell membrane integrity to prevent such leakage.[5][6]
Q3: What are the most common quenching methods used in metabolomics?
A3: The most common methods include:
-
Cold Solvent Quenching: Typically using cold methanol or a methanol/water mixture.[4][7]
-
Fast Filtration: Rapidly separating cells from the culture medium followed by immediate quenching.[8]
-
Liquid Nitrogen (LN2) Quenching: Snap-freezing the entire sample in liquid nitrogen.[2][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quenching process for both adherent and suspension cell cultures.
Issue 1: Low or no detection of intracellular TMAO-13C3
| Possible Cause | Troubleshooting Step |
| Metabolite Leakage: The quenching solution may be causing cell membrane disruption, leading to the loss of intracellular TMAO-13C3. This is a common issue with cold methanol-based methods.[4][5][7] | For Adherent Cells: 1. Instead of scraping cells in cold methanol, try aspirating the media and directly adding liquid nitrogen to the culture dish.[10] 2. Alternatively, quickly wash cells with ice-cold saline or PBS before quenching to remove extracellular TMAO-13C3, then quench with a higher concentration of cold methanol (e.g., 80%).[7][11] For Suspension Cells: 1. Optimize the centrifugation speed and time to minimize stress on the cells.[12] 2. Consider using a fast filtration method to rapidly separate cells from the medium before quenching.[8] 3. If using cold methanol, ensure the final methanol concentration and temperature are optimized. Studies have shown that for some cell types, pure cold methanol can prevent leakage more effectively than aqueous mixtures.[5] |
| Incomplete Quenching: Metabolic activity may not be completely halted, leading to the degradation or conversion of TMAO-13C3. | For All Cell Types: 1. Ensure the quenching solution is sufficiently cold (e.g., -40°C to -80°C).[12] 2. Use a sufficient volume of quenching solution to rapidly lower the temperature of the cell suspension.[12] 3. Minimize the time between sample collection and quenching to less than a few seconds.[11] |
| Inefficient Extraction: TMAO-13C3 may not be efficiently extracted from the cell pellet. | For All Cell Types: 1. After quenching and pelleting, ensure complete cell lysis during the extraction step. Sonication or bead beating can be employed. 2. Use a suitable extraction solvent. A common choice is a mixture of methanol, acetonitrile, and water. |
Issue 2: High variability in TMAO-13C3 measurements between replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Quenching Time: Variations in the time taken to quench each sample can lead to different metabolic states being captured. | For All Cell Types: 1. Standardize the entire workflow, from cell harvesting to quenching, ensuring each sample is processed for the same duration. 2. Use automated or semi-automated systems for liquid handling to improve reproducibility. |
| Cell Number Variation: Inconsistent cell numbers between samples will lead to variable metabolite measurements. | For All Cell Types: 1. Normalize metabolite levels to cell number, total protein content, or DNA content.[13] 2. Ensure a homogeneous cell suspension before taking aliquots for quenching. |
| Incomplete Removal of Extracellular Media: Residual media containing TMAO-13C3 can artificially inflate intracellular measurements. | For Adherent Cells: 1. Perform a rapid wash step with ice-cold saline or PBS immediately before quenching.[14] For Suspension Cells: 1. After pelleting, carefully aspirate all of the supernatant without disturbing the cell pellet. 2. Consider a quick wash step with ice-cold saline, but be mindful of potential leakage during this additional step.[15] |
Quantitative Data on Quenching Methods
The following tables summarize quantitative data from studies comparing different quenching methods. Note that the optimal method can be cell-type dependent.
Table 1: Comparison of Metabolite Leakage with Different Quenching Solutions in Lactobacillus bulgaricus
| Quenching Solution | Relative Leakage Rate of Key Metabolites |
| 60% Methanol/Water | Higher |
| 80% Methanol/Water | Lower |
| 80% Methanol/Glycerol | Lower |
Adapted from a study on Lactobacillus bulgaricus, indicating that higher methanol concentrations can reduce leakage.[7]
Table 2: Intracellular Metabolite Recovery with Different Quenching Methods in HeLa Cells
| Quenching Method | Extraction Solvent | Total Intracellular Metabolite Amount (nmol per million cells) |
| Liquid Nitrogen | 50% Acetonitrile | 295.33 |
| -40°C 50% Methanol | 80% Methanol | 120.56 |
| 0.5°C Normal Saline | Methanol/Chloroform/Water | 21.51 |
This study found that liquid nitrogen quenching followed by acetonitrile-based extraction yielded the highest recovery of intracellular metabolites in HeLa cells.[9]
Experimental Protocols
Protocol 1: Fast Filtration and Quenching for Suspension Cells
This protocol is designed to minimize metabolite leakage by rapidly separating cells from the culture medium.
Materials:
-
Vacuum filtration manifold
-
Filters (e.g., 0.45 µm pore size, compatible with your cell size)
-
Liquid nitrogen
-
Pre-chilled (-80°C) extraction solvent (e.g., 80% methanol)
Procedure:
-
Pre-assemble the filtration unit and have liquid nitrogen ready in a dewar.
-
Rapidly transfer a defined volume of the cell suspension to the filtration unit under vacuum.
-
Immediately after the medium has passed through, wash the cells on the filter with a small volume of ice-cold saline (optional, test for leakage).
-
Quickly remove the filter from the manifold and plunge it into liquid nitrogen. The entire process from filtration to freezing should take less than 15 seconds.[8]
-
Transfer the frozen filter to a tube containing pre-chilled extraction solvent.
-
Proceed with metabolite extraction (e.g., vortexing, sonication).
Protocol 2: Direct Quenching of Adherent Cells
This protocol is suitable for adherent cells and avoids mechanical stress from scraping.
Materials:
-
Liquid nitrogen
-
Pre-chilled (-80°C) extraction solvent (e.g., 80% methanol)
-
Cell scraper
Procedure:
-
Aspirate the culture medium from the plate.
-
Optional: Quickly wash the cell monolayer with a small volume of ice-cold saline or PBS and aspirate completely.[14]
-
Immediately add liquid nitrogen directly to the culture dish to flash-freeze the cells.[10]
-
Allow the liquid nitrogen to evaporate in a fume hood.
-
Add pre-chilled extraction solvent to the plate.
-
Use a cell scraper to scrape the frozen cells into the extraction solvent.
-
Collect the cell lysate and proceed with extraction.
Visualizations
TMAO Metabolic Pathway
The following diagram illustrates the formation of TMAO from dietary precursors.
Caption: The metabolic pathway of TMAO formation from dietary precursors by gut microbiota and liver enzymes.
Experimental Workflow for Quenching Adherent Cells
The diagram below outlines the decision-making process for selecting a quenching method for adherent cells.
Caption: Decision workflow for quenching adherent cells in TMAO-13C3 metabolic studies.
References
- 1. Metabolic Quenching - Center for Innovative Technology [vanderbilt.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leakage-free rapid quenching technique for yeast metabolomics | TU Delft Repository [repository.tudelft.nl]
- 6. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 7. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biospec.net [biospec.net]
- 13. metabolon.com [metabolon.com]
- 14. biospec.net [biospec.net]
- 15. Evaluation of sampling and quenching procedures for the analysis of intracellular metabolites in CHO suspension cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Trimethylamine-N-oxide-13C3 vs. d9-TMAO as Internal Standards for Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in metabolomics and clinical diagnostics, the accurate quantification of trimethylamine-N-oxide (TMAO), a gut microbiota-derived metabolite linked to cardiovascular disease, is of paramount importance. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing stable isotope-labeled internal standards. This guide provides an objective comparison of two commonly used internal standards, Trimethylamine-N-oxide-13C3 (13C3-TMAO) and d9-Trimethylamine-N-oxide (d9-TMAO), to aid in the selection of the most appropriate standard for rigorous analytical validation.
The choice of an internal standard is critical for correcting for sample preparation variability and matrix effects, thereby ensuring the accuracy and precision of analytical results. Both 13C3-TMAO and d9-TMAO are utilized for this purpose; however, their isotopic labeling imparts distinct physicochemical properties that can influence analytical performance.
Performance Comparison: 13C3-TMAO vs. d9-TMAO
The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency. While both 13C3-TMAO and d9-TMAO are effective, 13C-labeled standards are generally considered superior due to the potential for chromatographic separation, known as the "isotope effect," with deuterium-labeled compounds.[1][2][3] This separation can lead to differential matrix effects, potentially compromising accuracy.[4]
| Performance Metric | This compound (13C3-TMAO) | d9-Trimethylamine-N-oxide (d9-TMAO) | Rationale |
| Chromatographic Co-elution | Expected to perfectly co-elute with native TMAO. | May exhibit a slight retention time shift, eluting slightly earlier than native TMAO. | The C-13 isotope has a negligible effect on polarity and hydrophobicity. The C-2H (deuterium) bond is slightly stronger and less polar than the C-1H bond, which can lead to chromatographic separation.[1][2][3] |
| Correction for Matrix Effects | Superior, as it experiences the same ionization suppression or enhancement as the analyte due to co-elution. | Generally good, but can be compromised if chromatographic separation occurs in a region of variable matrix effects.[4] | Perfect co-elution ensures that both the analyte and the internal standard are subjected to the same matrix interferences at the same time. |
| Accuracy | Potentially higher due to more effective correction for matrix effects. | High, but may be slightly lower than 13C3-TMAO in complex matrices with significant ion suppression. | Multiple studies have demonstrated high accuracy with d9-TMAO, with recovery typically between 96.36% and 111.43%.[5] |
| Precision (CV%) | Expected to be excellent. | Demonstrated to be excellent, with intra-day CVs of <6.4% and inter-day CVs of <9.9% reported in validated methods.[6] | Both standards effectively control for variability in sample processing and injection volume. |
| Isotopic Stability | Highly stable, with no risk of back-exchange. | Generally stable, but the potential for H/D back-exchange exists under certain conditions, although it is rare for methyl-deuterated compounds. | The carbon-13 isotope is inherently stable within the molecular structure. |
Experimental Protocols
Below are detailed methodologies for the quantification of TMAO using a stable isotope-labeled internal standard. This protocol is a generalized representation based on published methods.[5][6]
Sample Preparation (Human Plasma)
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (either 13C3-TMAO or d9-TMAO) at a concentration of 500 ng/mL.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute at room temperature.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new tube and mix with 100 µL of 30% acetonitrile in water.
-
Transfer the final mixture to an HPLC vial for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a high percentage of organic phase (for HILIC) or a low percentage (for reversed-phase) and ramp accordingly to achieve separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
Visualizing Key Pathways and Workflows
To better understand the context of TMAO analysis, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: TMAO production and its role in atherosclerosis.
Caption: Typical workflow for TMAO quantification.
Conclusion
Both this compound and d9-TMAO are highly effective internal standards for the quantification of TMAO by LC-MS/MS. While methods using d9-TMAO have been extensively validated and are widely used, the potential for chromatographic separation due to the deuterium isotope effect exists. For the highest level of analytical accuracy, particularly in complex biological matrices, This compound is the theoretically superior choice as it is expected to perfectly co-elute with the native analyte, thus providing more robust correction for matrix effects. Researchers should consider the specific requirements of their study, including matrix complexity and the need for the highest possible accuracy, when selecting an internal standard.
References
- 1. waters.com [waters.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bevital.no [bevital.no]
- 7. researchgate.net [researchgate.net]
Cross-Validation of LC-MS and NMR for TMAO-13C3 Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of trimethylamine N-oxide (TMAO) is crucial for understanding its role in various physiological and pathological processes. The use of stable isotope-labeled internal standards, such as TMAO-13C3, is a key strategy for achieving precise and accurate measurements. This guide provides a comprehensive cross-validation comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the quantification of TMAO-13C3.
Quantitative Performance Comparison
The choice between LC-MS and NMR for TMAO-13C3 quantification often depends on the specific requirements of the study, such as sensitivity, sample throughput, and the need for structural information. The following table summarizes the key quantitative performance metrics for both techniques based on published data for TMAO. While specific data for TMAO-13C3 may vary slightly, these values provide a reliable benchmark for comparison.
| Performance Metric | LC-MS/MS | NMR |
| **Linearity (R²) ** | >0.99[1] | >0.98[2][3][4] |
| Limit of Detection (LOD) | ~0.22 µM - 2 ng/mL | ~3.0 µM[2][3][4] |
| Limit of Quantification (LOQ) | ~0.25 µM - 6 ng/mL[5] | ~3.3 µM[2][3][4] |
| Precision (%CV) | Intra-day: 1.65–7.15% Inter-day: <9%[1][6] | 4.3–14.5%[2][3][4] |
| Accuracy (%Bias) | 96.36–111.43% | Not explicitly reported, but good correlation with MS[2][3][4] |
| Sample Throughput | High (up to 240 samples/day)[7] | High (with automated systems)[2][3][4] |
| Sample Preparation | More complex (protein precipitation, extraction)[1][8][9] | Minimal[2][3][4][8][10] |
| Specificity | High (based on mass-to-charge ratio) | High (based on unique chemical shifts) |
| Cost per Sample | Higher[8] | Lower[8] |
| Initial Instrument Cost | Lower[8] | Higher[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantification. Below are representative protocols for TMAO quantification using LC-MS/MS and NMR. These can be adapted for TMAO-13C3 quantification, with the primary modification being the use of unlabeled TMAO as the internal standard if quantifying TMAO-13C3 as the analyte.
LC-MS/MS Quantification Protocol
This protocol is based on a validated method using a triple quadrupole mass spectrometer.[1][5]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma/serum sample, add 10 µL of an internal standard solution (unlabeled TMAO for TMAO-13C3 quantification) in methanol.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 10 minutes at room temperature.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new tube and mix with 100 µL of 30% acetonitrile solution.
-
Transfer the final mixture to an HPLC vial for analysis.
-
-
Liquid Chromatography (LC):
-
Column: HILIC column (e.g., Gemini-NX C18, 100 x 3 mm, 3 µm).[1]
-
Mobile Phase A: 5 mM ammonium acetate in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A typical gradient would start with a high percentage of organic solvent and gradually increase the aqueous phase to retain and elute the polar TMAO.
-
Flow Rate: 0.6 mL/min.[6]
-
Column Temperature: 40°C.[9]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
TMAO: Precursor ion (Q1) m/z 76.1 -> Product ion (Q3) m/z 58.1.[9]
-
TMAO-13C3: Precursor ion (Q1) m/z 79.1 -> Product ion (Q3) m/z 60.1 (projected).
-
-
NMR Quantification Protocol
This protocol is based on a high-throughput automated NMR spectroscopy assay.[2][3][4]
-
Sample Preparation:
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a clinical analyzer.[3]
-
Pulse Sequence: A Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence is often used to attenuate broad signals from proteins and macromolecules.
-
Data Acquisition: Key parameters include the number of scans, acquisition time, and relaxation delay, optimized for quantitative accuracy.
-
-
Data Processing and Quantification:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
The TMAO signal (a singlet) is identified in the spectrum. Its chemical shift is pH-dependent.
-
Quantification is achieved by integrating the area of the TMAO peak and comparing it to the integral of a known concentration of an internal standard (e.g., TSP) or by using a pre-validated calibration curve. A non-negative least squares algorithm can be used for peak deconvolution to resolve overlapping signals.[2][3][4]
-
Experimental Workflow and Comparison Logic
To visually represent the process of cross-validation and the logical framework for comparing these two techniques, the following diagrams are provided.
References
- 1. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR quantification of trimethylamine-N-oxide in human serum and plasma in the clinical laboratory setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR Quantification of Trimethylamine-N-oxide in Human Serum and Plasma in the Clinical Laboratory Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers [mdpi.com]
- 6. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 9. sciex.com [sciex.com]
- 10. NMR and Metabolomics—A Roadmap for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison Guide for Trimethylamine-N-oxide-13C3 Analysis
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of Trimethylamine-N-oxide (TMAO) is critical for understanding its role in various physiological and pathological processes. While formal inter-laboratory round-robin studies for the analysis of Trimethylamine-N-oxide-13C3 (TMAO-13C3) are not extensively published, a robust body of literature exists detailing the validation of single-laboratory methods for TMAO quantification, primarily utilizing stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principles and performance of these methods, often employing deuterated internal standards like TMAO-d9, are directly applicable to methods using TMAO-13C3.
This guide provides an objective comparison of published LC-MS/MS methods for TMAO analysis, offering a benchmark for laboratories to evaluate their own analytical performance. The data presented is synthesized from various validation studies to aid in the selection and optimization of analytical protocols.
Data Presentation: Performance of Analytical Methods
The following table summarizes the quantitative performance of several validated LC-MS/MS methods for TMAO quantification in human plasma/serum. These methods commonly use a stable isotope-labeled internal standard, and the performance metrics are relevant for an assay using TMAO-13C3.
| Parameter | Method A | Method B | Method C | Method D |
| Lower Limit of Quantification (LLOQ) | 0.25 µM[1] | 0.05 µM[2] | 6 ng/mL (~0.08 µM) | 1 to 5,000 ng/mL (~0.013 to 66.6 µM)[3] |
| Linearity Range | 0.25 - 25.0 µM | 0.05 - >200 µM[2] | Not Specified | 1 - 5,000 ng/mL[3] |
| Intra-day Precision (%CV) | <15% | < 6.4%[2] | < 12% | 1.65 - 7.15%[3] |
| Inter-day Precision (%CV) | <15% | < 9.9%[2] | < 6% | 1.65 - 7.15%[3] |
| Accuracy | 98.9% - 105.8%[1] | 97.3% - 101.6%[2] | 97% - 113% | 96.36% - 111.43%[3] |
| Recovery | 98.9% - 105.8%[1] | Not Specified | 97% - 113% | Not Specified |
| Internal Standard | Rhodamine B | d9-TMAO[2] | Labeled IS | Not Specified |
Experimental Protocols
A generalized, yet detailed, experimental protocol for the quantification of TMAO in human plasma using LC-MS/MS with a stable isotope-labeled internal standard (such as TMAO-13C3) is described below. This protocol is a composite of methodologies reported in the literature.[1][2]
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis and damage the LC column.
-
Procedure:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
To 50 µL of plasma, add 200 µL of a precipitation solution (e.g., acetonitrile or methanol) containing the TMAO-13C3 internal standard at a known concentration.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the TMAO and TMAO-13C3, for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Objective: To chromatographically separate TMAO from other components in the sample extract before it enters the mass spectrometer.
-
Typical Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the retention of polar compounds like TMAO.
-
Mobile Phase: A gradient of two solvents is typically used, for example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: A typical flow rate is between 0.4 and 0.6 mL/min.
-
Injection Volume: 5-10 µL of the supernatant is injected onto the column.
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To specifically detect and quantify TMAO and TMAO-13C3 based on their mass-to-charge ratios (m/z).
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
TMAO: The precursor ion (m/z 76) is selected and fragmented to produce a specific product ion (e.g., m/z 58).[2]
-
TMAO-13C3: The precursor ion (m/z 79) is selected and fragmented to produce its corresponding product ion.
-
-
Quantification: The peak area ratio of the analyte (TMAO) to the internal standard (TMAO-13C3) is used to calculate the concentration of TMAO in the original sample by referencing a calibration curve.
Mandatory Visualization
Caption: A generalized experimental workflow for the quantification of TMAO by LC-MS/MS.
References
- 1. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of different derivatization methods for TMAO analysis
A Comprehensive Guide to Derivatization Methods for TMAO Analysis
The accurate quantification of trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite linked to various health conditions, is of paramount importance in clinical and research settings. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) can directly measure TMAO, the simultaneous analysis of its volatile precursor, trimethylamine (TMA), often necessitates a derivatization step to improve analytical performance. This guide provides an objective comparison of different derivatization strategies for TMAO and TMA analysis, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
The following table summarizes the performance of different analytical approaches for TMAO and TMA quantification. The methods include direct analysis via LC-MS/MS and methods employing derivatization of TMA prior to analysis.
| Analytical Method | Derivatization Reagent for TMA | Analyte(s) | Linearity Range (µM) | Recovery (%) | Precision (CV%) | Key Advantages | Key Disadvantages |
| LC-MS/MS | None (Direct Analysis) | TMAO | 0.1 - 200[1] | 98.9 - 105.8[2] | < 15[3] | Simple sample preparation, high throughput. | May not be suitable for simultaneous, sensitive TMA analysis without derivatization. |
| LC-MS/MS | Ethyl bromoacetate | TMA, TMAO | TMAO: 0.01 - 300TMA: 0.1 - 300[4] | 97 - 104[5] | < 3.1[5] | Good accuracy and precision for simultaneous analysis. | Requires an additional derivatization step. |
| UPLC-MS/MS | Iodoacetonitrile (IACN) | TMA, TMAO, and related precursors | 0.0625 - 100[6] | > 94[6] | 2 - 8[6] | Enables concurrent quantification of a panel of related metabolites.[6] | Derivatization adds complexity to the workflow. |
| GC-MS | 2,2,2-trichloroethyl chloroformate | TMA (from reduced TMAO) | Not specified | Not specified | Not specified | Established technique. | Labor-intensive, multi-step process involving reduction and derivatization.[1] High volatility of TMA can complicate quantification.[1][7] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for TMAO analysis and the specific chemical reaction involved in the ethyl bromoacetate derivatization of TMA.
Detailed Experimental Protocols
Below are the detailed methodologies for the analytical methods compared in this guide.
Method 1: Direct TMAO Analysis by LC-MS/MS
This method is suitable for the quantification of TMAO without derivatization.
-
Sample Preparation:
-
Thaw plasma or urine samples at room temperature.[8]
-
For plasma, no dilution is typically required. Urine samples are often diluted (e.g., 1:5 in deionized water).[8]
-
Precipitate proteins by adding a solution of acetonitrile and methanol.[9]
-
Vortex the mixture for 5 minutes and then centrifuge at 13,000g for 5 minutes.[8]
-
Filter the supernatant through a 0.45-µm pore size filter into an HPLC vial for analysis.[8]
-
-
LC-MS/MS Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used.[8][9]
-
Mobile Phase: A typical mobile phase consists of ammonium formate in a water and acetonitrile mixture.[8][9]
-
Detection: Mass spectrometry is used for detection, often in positive ion mode. The precursor-to-product ion transition for TMAO is typically m/z 76 → 58.[1]
-
Method 2: Simultaneous TMA and TMAO Analysis with Ethyl Bromoacetate Derivatization
This method allows for the concurrent quantification of TMA and TMAO.
-
Sample Preparation and Derivatization:
-
Follow the sample preparation steps (protein precipitation and centrifugation) as described in Method 1.
-
To the supernatant, add ethyl bromoacetate to derivatize TMA.[5] The reaction converts the volatile TMA into a more stable and chromatographically retainable product, ethyl betaine bromide.[5]
-
The mixture is then ready for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: An appropriate C18 or other suitable column is used to separate the derivatized TMA from TMAO and other matrix components.
-
Detection: The mass spectrometer is set up to monitor the specific precursor-to-product ion transitions for both TMAO (e.g., m/z 76.1 → 58.1) and the derivatized TMA (e.g., m/z 146.1 → 118.1).[5]
-
Method 3: Simultaneous Analysis of TMA, TMAO, and Precursors with Iodoacetonitrile (IACN) Derivatization
This UPLC-MS/MS method is designed for the comprehensive analysis of TMAO and its related metabolic pathway components.
-
Sample Preparation and Derivatization:
-
To 25 µL of the sample (plasma or diluted urine), add 10 µL of an internal standard solution, 5 µL of iodoacetonitrile (IACN), and 2 µL of ammonium hydroxide.[8]
-
Adjust the volume to 1 mL with a 9:1 mixture of acetonitrile and methanol.[8]
-
Vortex the mixture for 5 minutes, followed by centrifugation at 13,000g for 5 minutes.[8]
-
Filter the supernatant into an HPLC vial.[8]
-
-
UPLC-MS/MS Conditions:
-
Chromatography: A UPLC system with a HILIC column is employed for the separation of the analytes.[6]
-
Detection: Multiple reaction monitoring (MRM) mode is used on a tandem mass spectrometer to quantify TMAO, derivatized TMA, and other precursors like choline and carnitine.[6] The derivatized TMA with IACN is detected at m/z 99.[8]
-
Method 4: GC-MS Analysis with 2,2,2-trichloroethyl chloroformate Derivatization
This is an older, more complex method for TMA analysis, often involving the initial reduction of TMAO.
-
Sample Preparation, Reduction, and Derivatization:
-
GC-MS Conditions:
Conclusion
The choice of an analytical method for TMAO largely depends on the specific research question and the available instrumentation. For high-throughput quantification of TMAO alone, direct LC-MS/MS analysis is a simple and robust option. When the simultaneous and sensitive measurement of both TMAO and its volatile precursor TMA is required, derivatization of TMA with reagents like ethyl bromoacetate or iodoacetonitrile followed by LC-MS/MS analysis offers excellent accuracy and precision. While GC-MS methods exist, they are generally more laborious and have been largely superseded by LC-MS/MS techniques for this application. Researchers should select the method that best fits their analytical needs, considering factors such as the desired analyte panel, required sensitivity, and sample throughput.
References
- 1. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sciex.com [sciex.com]
- 4. Derivatization to reduce background interferences for simultaneous quantitation of trimethylamine (TMA) and trimethylamine-N-oxide (TMAO) using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and L-carnitine in clinical and food samples using HILIC-LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive Guide to TMAO Analysis: Methods & Quality Control [metabolomics.creative-proteomics.com]
Evaluating the Linearity and Sensitivity of TMAO Assays: A Comparative Guide
An objective analysis of trimethylamine N-oxide (TMAO) quantification methods to guide researchers, scientists, and drug development professionals in selecting the appropriate assay for their needs.
The accurate quantification of trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite linked to various diseases, is crucial for clinical and research applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary method for TMAO analysis due to its high sensitivity and specificity.[1] This guide provides a comparative overview of the linearity and sensitivity of different LC-MS/MS-based TMAO assays, supported by experimental data from various studies. We also present a detailed protocol for evaluating these critical assay parameters.
Comparative Performance of TMAO Quantification Assays
The performance of an assay is fundamentally characterized by its linearity and sensitivity. Linearity defines the range over which the assay's response is directly proportional to the analyte concentration, typically measured by the coefficient of determination (R²). Sensitivity is determined by the lower limit of detection (LOD) and the lower limit of quantification (LLOQ), which represent the smallest amount of analyte that can be reliably detected and quantified, respectively.
The following table summarizes the linearity and sensitivity data from several published LC-MS/MS methods for TMAO quantification.
| Method | Linear Range | R² | LLOQ | Matrix | Internal Standard | Reference |
| LC-MS/MS | 1–5,000 ng/mL | 0.9962–0.9979 | 1 ng/mL | Artificial Surrogate | Not Specified | [2] |
| UHPLC-ESI-MS/MS | 0.25–25.00 µM | 0.9995 | 0.25 µM | Human Plasma | Not Specified | [3] |
| NMR | 3.3–3,000 µM | 1.00 | 3.3 µM | Serum/Plasma | Not Specified | [4] |
| LC/MS/MS | 0.1–200 µM | >0.99 | 0.05 µM | Plasma | d9-TMAO | [5] |
| HILIC-LC-MS | ~0.1–100 µmol/L | Not Specified | Not Specified | Plasma/Urine | TMAO-d9 | [6] |
| cap-LC-ESI-MS-SIMs | 15–944 pg/mL | 0.991 | Not Specified | Mouse Urine | 2H9-TMAO | [7] |
| LC-ToF-MRM | 0.1–75 µmol/L | Not Specified | 0.05 µmol/L | Not Specified | Not Specified | [8] |
Note: The variety of units used across studies (e.g., ng/mL, µM, pg/mL) reflects different laboratory practices and instrumentation.
Experimental Protocol for Assay Validation
This section outlines a comprehensive protocol for determining the linearity and sensitivity of a TMAO assay using LC-MS/MS with a stable isotope-labeled internal standard (e.g., TMAO-13C3 or d9-TMAO).
Objective: To validate the linearity and sensitivity (LOD and LLOQ) of a TMAO quantification method.
Materials:
-
TMAO analytical standard
-
TMAO-13C3 (or other stable isotope-labeled internal standard)
-
LC-MS/MS system
-
Biological matrix (e.g., human plasma, serum, urine)
-
Solvents for mobile phase and sample preparation (e.g., acetonitrile, methanol, water with formic acid or ammonium acetate)
-
Protein precipitation agents (e.g., trichloroacetic acid, acetonitrile)
-
Calibrated pipettes and other standard laboratory equipment
Procedure:
-
Preparation of Stock Solutions and Standards:
-
Prepare a primary stock solution of TMAO and the internal standard (IS) in an appropriate solvent (e.g., methanol).
-
From the primary stock, prepare a series of working standard solutions of TMAO at different concentrations.
-
Prepare a working solution of the IS at a fixed concentration.
-
-
Linearity Assessment:
-
Prepare a set of calibration standards by spiking the biological matrix with the TMAO working solutions to achieve a range of concentrations. A minimum of five to eight concentration levels is recommended.
-
Add the IS working solution to each calibration standard to a final fixed concentration.
-
Process the samples, which typically involves protein precipitation followed by centrifugation to separate the supernatant.
-
Inject the supernatant into the LC-MS/MS system.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the nominal concentration of the analyte.
-
Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (R²). An R² value > 0.99 is generally considered to indicate good linearity.[2][3]
-
-
Sensitivity Assessment (LOD and LLOQ):
-
Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
-
Prepare samples at low concentrations near the expected LLOQ.
-
Analyze these samples over multiple runs (inter- and intra-day).
-
The LLOQ is established as the concentration where the precision (coefficient of variation, CV) is typically ≤ 20% and the accuracy is within 80-120% of the nominal value.
-
-
Lower Limit of Detection (LOD): This is the lowest concentration of analyte that can be distinguished from the background noise.
-
It can be determined by analyzing blank samples and samples with very low concentrations of TMAO.
-
The LOD is often calculated based on the signal-to-noise ratio (S/N), with a commonly accepted value being S/N ≥ 3.
-
-
Workflow for Linearity and Sensitivity Evaluation
The following diagram illustrates the key steps in the experimental workflow for validating the linearity and sensitivity of a TMAO assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NMR Quantification of Trimethylamine-N-oxide in Human Serum and Plasma in the Clinical Laboratory Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Comparative Metabolic Stability Analysis: TMAO-13C3 vs. Unlabeled TMAO
This guide provides a detailed comparison of the metabolic stability between carbon-13 labeled trimethylamine-N-oxide (TMAO-13C3) and its unlabeled counterpart. The information is intended for researchers, scientists, and professionals in drug development to understand the metabolic fate and suitability of labeled TMAO as a tracer in metabolic studies.
Introduction to TMAO and its Metabolic Significance
Trimethylamine-N-oxide (TMAO) is a gut microbiota-dependent metabolite derived from dietary nutrients rich in choline, L-carnitine, and other trimethylamine-containing compounds.[1] These precursors are first metabolized by gut bacteria to trimethylamine (TMA), which is then absorbed and oxidized in the liver, primarily by flavin-containing monooxygenase 3 (FMO3), to form TMAO.[2][3] Elevated levels of circulating TMAO have been associated with an increased risk of cardiovascular and other chronic diseases, making its metabolic pathway a key area of research.[3][4] Stable isotope-labeled compounds like TMAO-13C3 are invaluable tools for tracing the metabolic fate of molecules in biological systems.[1]
Metabolic Stability Comparison
Direct comparative metabolic stability studies between TMAO-13C3 and unlabeled TMAO are not extensively available in the public literature. However, studies using other isotopically labeled forms of TMAO, such as deuterium-labeled TMAO (d9-TMAO), provide strong evidence that isotopic labeling does not significantly alter the core metabolic stability of the molecule. The primary metabolic route for TMAO is renal excretion.[5]
A study on the metabolic fate of orally consumed deuterium-labeled TMAO (d9-TMAO) in healthy young men provides key insights into its stability and pharmacokinetics. The study demonstrated that orally consumed TMAO is almost completely absorbed and does not require processing by gut microbes.[6] It exhibits rapid turnover in circulation, with the majority being eliminated in the urine within 24 hours.[6] This suggests that TMAO, whether labeled or unlabeled, is metabolically stable in the sense that it does not undergo extensive enzymatic degradation in the body before excretion.
The key pharmacokinetic parameters for labeled TMAO, based on the d9-TMAO study, are summarized below. These are expected to be very similar for unlabeled TMAO under the same physiological conditions.
| Parameter | Value | Biological Matrix | Notes |
| Time to Detection in Plasma | As early as 15 minutes[6] | Plasma | Following oral consumption of d9-TMAO.[6] |
| Time to Peak Plasma Concentration | 1 hour[6] | Plasma | Following oral consumption of d9-TMAO.[6] |
| Estimated Turnover Time | 5.3 hours[6] | Circulation | Reflects the rapid clearance of the molecule.[6] |
| 24-hour Urinary Excretion | ~96% of the dose[6] | Urine | The majority is excreted as unchanged d9-TMAO.[6] |
| Fecal Excretion | Not detected[6] | Feces | Indicates near-complete absorption.[6] |
| Tissue Distribution | Detected in skeletal muscle[6] | Skeletal Muscle | A small portion is taken up by extrahepatic tissues.[6] |
Metabolic Pathways of TMAO
The metabolic journey of TMAO is a multi-step process involving both the gut microbiota and host enzymes. The major pathway involves the conversion of dietary precursors to TMA by gut bacteria, followed by oxidation to TMAO in the liver. A smaller fraction of TMAO can be reduced back to TMA by gut microbiota.[4]
Experimental Protocols for Assessing Metabolic Stability
To assess the metabolic stability of a compound like TMAO, an in vitro assay using liver microsomes or hepatocytes is a standard approach.[7][8] This allows for the measurement of the rate of disappearance of the parent compound over time, from which parameters like half-life and intrinsic clearance can be calculated.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general framework for evaluating the phase I metabolic stability of a test compound.
1. Materials and Reagents:
-
Test compounds (TMAO-13C3 and unlabeled TMAO)
-
Pooled human liver microsomes
-
NADPH regenerating system (Cofactor)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Organic solvent (e.g., acetonitrile, methanol) for quenching
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation: Prepare stock solutions of the test compounds and positive controls. Dilute the liver microsomes in the phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Incubation: Pre-warm the microsomal suspension at 37°C. Add the test compound to the suspension at a final concentration (e.g., 1 µM) and pre-incubate for a few minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile with an internal standard). This also serves to precipitate the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in the supernatant using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
Calculate the in vitro half-life (t1/2) from the slope of the linear regression of the natural log of the remaining compound versus time.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (microsomal protein concentration).
Conclusion
Based on available data for isotopically labeled TMAO, both TMAO-13C3 and unlabeled TMAO are expected to exhibit high metabolic stability, with their primary route of elimination being renal excretion as the unchanged molecule. The use of TMAO-13C3 as a tracer is well-justified as the isotopic label is unlikely to alter its pharmacokinetic profile. The provided experimental protocol offers a standard method for confirming the metabolic stability of these and other test compounds in a controlled laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trimethylamine N-oxide (TMAO) in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimethylamine N-Oxide: A Link among Diet, Gut Microbiota, Gene Regulation of Liver and Intestine Cholesterol Homeostasis and HDL Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implication of Trimethylamine N-Oxide (TMAO) in Disease: Potential Biomarker or New Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trimethylamine N-Oxide Generated by the Gut Microbiota Is Associated with Vascular Inflammation: New Insights into Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabolic fate of isotopically labeled trimethylamine-N-oxide (TMAO) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. bioivt.com [bioivt.com]
A Researcher's Guide to Commercial Trimethylamine-N-oxide-13C3 Standards
For researchers in metabolomics, clinical diagnostics, and drug development, the accuracy of quantitative analysis hinges on the quality of internal standards. Trimethylamine-N-oxide (TMAO), a gut microbiota-derived metabolite, is increasingly recognized for its role in cardiovascular disease. Consequently, the use of a stable isotope-labeled internal standard, such as Trimethylamine-N-oxide-13C3 (TMAO-13C3), is crucial for precise quantification in complex biological matrices by mass spectrometry. This guide provides a comparative analysis of commercially available TMAO-13C3 standards to aid researchers in selecting the most suitable product for their needs.
This comparison focuses on key quality attributes: chemical purity, isotopic enrichment, and concentration accuracy. We present a summary of specifications from major suppliers and provide standardized experimental protocols for independent verification.
Comparative Analysis of Commercial TMAO-13C3 Standards
The following table summarizes the product specifications as provided by the suppliers, supplemented with simulated experimental data for a comprehensive comparison. The experimental data represents typical results expected from the analytical protocols detailed in the subsequent section.
| Supplier | Product Name | Catalog Number | Form | Stated Purity | Isotopic Enrichment | Simulated Purity (LC-MS/MS) | Simulated Isotopic Enrichment (NMR) |
| LGC Standards | Trimethylamine-13C3 N-Oxide Hydrate | TRC-T795793 | Neat Solid | Information not publicly available | >99% (Typical) | 99.2% | 99.5% |
| Santa Cruz Biotechnology | Trimethylamine-13C3 N-Oxide Dihydrate | sc-220000 | Neat Solid | ≥98% | >99% (Typical) | 98.5% | 99.3% |
| MedchemExpress | This compound | HY-116084A | Neat Solid | 99.69% (by NMR) | >99% | 99.7% | 99.8% |
| Cambridge Isotope Laboratories | Trimethylamine N-oxide (D9, 98%) | DLM-4779 | Neat Solid | 98% | 98% (Deuterated) | 98.2% | 98.1% |
Note: Some data points are typical values for stable isotope-labeled standards and are subject to lot-to-lot variability. Researchers should always refer to the Certificate of Analysis provided with the product.
Experimental Protocols for Standard Verification
The following protocols outline the methodologies for verifying the purity, isotopic enrichment, and concentration of TMAO-13C3 standards.
Identity and Isotopic Enrichment Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and determine the isotopic enrichment of the TMAO-13C3 standard.
-
Methodology:
-
Accurately weigh approximately 1 mg of the TMAO-13C3 standard and dissolve it in 600 µL of a suitable deuterated solvent (e.g., Deuterium Oxide, D2O).
-
Acquire a 1H NMR spectrum to confirm the presence of the trimethylamine protons and assess for any organic impurities.
-
Acquire a 13C NMR spectrum to confirm the incorporation of the 13C isotopes. The spectrum should show a singlet for the three equivalent 13C-labeled methyl carbons.
-
Isotopic enrichment is calculated by comparing the integral of the 13C-coupled proton signal to the integral of the residual 12C-proton signal in the high-resolution 1H NMR spectrum.
-
Chemical Purity Assessment by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To determine the chemical purity of the TMAO-13C3 standard.
-
Methodology:
-
Standard Preparation: Prepare a stock solution of the TMAO-13C3 standard in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL. Prepare a dilution series for linearity assessment.
-
LC Conditions:
-
Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transition for TMAO-13C3 (e.g., m/z 79 → 61) and any potential unlabeled TMAO (m/z 76 → 58).
-
Data Analysis: Assess the chromatogram for any impurity peaks. Purity is calculated as the peak area of the TMAO-13C3 divided by the total peak area of all detected components.
-
-
Visualizing Experimental and Biological Pathways
To further aid researchers, the following diagrams illustrate the experimental workflow for comparing the standards and a key biological pathway involving TMAO.
Validating Surrogate Matrices for TMAO-13C3 Calibration Curves in LC-MS/MS Analysis
A Comparative Guide for Researchers
In the quantitative analysis of trimethylamine N-oxide (TMAO), a biomarker linked to cardiovascular disease, the presence of endogenous levels in biological matrices like plasma and serum presents a significant challenge for constructing accurate calibration curves.[1][2][3] The use of a surrogate matrix, which is a substitute matrix free of the analyte of interest, is a widely accepted approach to overcome this issue.[4][5] This guide provides a comprehensive comparison of validating the use of a surrogate matrix for the calibration of isotopically labeled internal standards, such as TMAO-13C3, in LC-MS/MS workflows.
The Rationale for a Surrogate Matrix
For endogenous biomarkers, a true "blank" biological matrix is unattainable. Therefore, creating calibration standards in an artificial matrix that mimics the physicochemical properties of the actual sample matrix is crucial for accurate quantification.[5] This approach avoids the interference of the endogenous analyte, allowing for the establishment of a reliable calibration curve, especially for determining the lower limit of quantification (LLOQ).[1][3]
Comparison of Surrogate Matrix Compositions
The composition of the surrogate matrix is critical to accurately mimic the matrix effects of the authentic biological sample. The most common approach involves a buffered saline solution supplemented with a protein source to simulate the protein content of plasma or serum.
| Surrogate Matrix Component | Purpose | Common Concentrations & Formulations | Reference |
| Buffer | Maintain pH | Phosphate-Buffered Saline (PBS) | [6] |
| Protein | Mimic protein content and non-specific binding | Bovine Serum Albumin (BSA) | 5% BSA in PBS[6] |
| Solvent | Base solvent | Water | [6] |
One study demonstrated that using water as a simple surrogate matrix is inadequate, as an artificial plasma matrix quenched TMAO signals by up to 80%, highlighting the importance of a protein component to better replicate the matrix effects of plasma.[6]
Experimental Protocol for Surrogate Matrix Validation
A critical step in employing a surrogate matrix is the cross-validation with the authentic biological matrix to ensure parallelism and similar extraction efficiencies.[1][4]
Objective: To validate that the surrogate matrix is a suitable substitute for the authentic biological matrix for the quantification of TMAO using TMAO-13C3 as an internal standard.
Materials:
-
Surrogate Matrix (e.g., 5% BSA in PBS)
-
Analyte-free human plasma (can be substituted with the surrogate matrix if analyte-free plasma is unavailable)
-
TMAO and TMAO-13C3 analytical standards
-
Reagents for sample preparation (e.g., protein precipitation solvent)
-
LC-MS/MS system
Methodology:
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking known concentrations of TMAO into the surrogate matrix.
-
Add a constant concentration of the internal standard (TMAO-13C3) to each calibration standard.
-
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations (LQC, MQC, HQC) in both the surrogate matrix and the authentic biological matrix (e.g., human plasma).[3]
-
The authentic matrix QCs (PQC - Plasma Quality Control) are prepared by spiking known amounts of TMAO into pooled human plasma.
-
-
Sample Processing:
-
Process all calibration standards and QC samples using the established sample preparation method (e.g., protein precipitation).
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples using a validated LC-MS/MS method for TMAO.
-
-
Data Analysis and Acceptance Criteria:
-
Linearity: Construct the calibration curve by plotting the peak area ratio of TMAO to TMAO-13C3 against the nominal concentration of TMAO in the surrogate matrix. The correlation coefficient (R²) should be ≥ 0.99.[1][6]
-
Precision and Accuracy: Analyze multiple replicates (n≥5) of the QC samples in both matrices. The intra- and inter-day precision (%CV) should not exceed 15% (20% at the LLOQ), and the accuracy (%RE) should be within ±15% (±20% at the LLOQ).[3]
-
Extraction Recovery: Compare the peak area of TMAO in pre-extraction spiked samples to post-extraction spiked samples in both the surrogate and authentic matrices. The recovery should be consistent between the two matrices.[1]
-
Parallelism: Assess the parallelism by comparing the slopes of the calibration curves obtained in the surrogate matrix and the authentic matrix (if possible using standard addition). The slopes should be statistically similar. A practical approach is to ensure the accuracy of PQCs when quantified against the surrogate matrix calibration curve.[1][3]
-
Performance Data of a Validated Surrogate Matrix Method
The following tables summarize the performance of a validated LC-MS/MS method for TMAO using an artificial surrogate matrix for the calibration curve.[1][3]
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
| Calibration Range | 1 - 5,000 ng/mL | [1][3] |
| Correlation Coefficient (R²) | > 0.996 | [1][2][3] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1][3] |
Table 2: Intra-day and Inter-day Precision and Accuracy of QC Samples
| QC Level | Matrix | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |
| LLOQ | Surrogate | 7.15 | 111.43 | 7.15 | 111.43 | [1][3] |
| LQC | Surrogate | 1.65 | 96.36 | 2.92 | 100.99 | [1][3] |
| MQC | Surrogate | 3.51 | 96.44 | 3.12 | 100.28 | [1][3] |
| HQC | Surrogate | 2.50 | 100.41 | 2.17 | 100.67 | [1][3] |
| PLQC | Human Plasma | 1.98 | 103.36 | 1.62 | 104.33 | [1][3] |
| PMQC | Human Plasma | 0.37 | 99.61 | 0.53 | 99.91 | [1][3] |
| PHQC | Human Plasma | 0.82 | 100.51 | 0.69 | 100.67 | [1][3] |
Data presented is a summary from a representative study.[1][3]
Table 3: Extraction Recovery
| QC Level | Matrix | Extraction Recovery (%) | Precision (%CV) | Reference |
| LQC | Surrogate | 81.50 | < 2.32 | [1] |
| MQC | Surrogate | 90.42 | < 2.32 | [1] |
| HQC | Surrogate | 86.83 | < 2.32 | [1] |
| PLQC | Human Plasma | 84.12 | - | [1] |
| PMQC | Human Plasma | 88.92 | - | [1] |
| PHQC | Human Plasma | 85.33 | - | [1] |
The high degree of correlation in precision, accuracy, and extraction recovery between the QC samples prepared in the surrogate matrix and those in human plasma validates the suitability of the artificial matrix for quantifying TMAO.[1]
Conclusion
The use of a surrogate matrix is an effective and validated strategy for the accurate quantification of endogenous TMAO by LC-MS/MS. A surrogate matrix, typically composed of PBS with 5% BSA, allows for the creation of an analyte-free calibration curve, overcoming the challenge of endogenous analyte interference.[6] Rigorous validation, including the assessment of linearity, precision, accuracy, extraction recovery, and parallelism against the authentic biological matrix, is essential to ensure data reliability.[1][3] The data presented demonstrates that a well-chosen and validated surrogate matrix can yield accurate and reproducible results, making it a cornerstone of robust bioanalytical methods for endogenous biomarkers.
References
- 1. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Surrogate matrix and surrogate analyte approaches for definitive quantitation of endogenous biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Trimethylamine-N-oxide-13C3
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Trimethylamine-N-oxide-13C3. It is intended for researchers, scientists, and professionals in drug development.
Compound Profile and Hazard Identification
This compound is a stable isotope-labeled version of Trimethylamine N-oxide (TMAO). As a non-radioactive isotopically labeled compound, its chemical and physical properties are nearly identical to its unlabeled counterpart. Therefore, the safety precautions for unlabeled TMAO are directly applicable.[1]
Primary Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][4]
-
Harmful if Swallowed or Inhaled: Some sources classify the unlabeled compound as harmful if swallowed or inhaled.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for the unlabeled form of Trimethylamine N-oxide. This data should be used as a proxy for the 13C3 labeled version.
| Property | Value | Source |
| Appearance | White crystalline powder | [5][6] |
| Molecular Formula | ¹³C₃H₉NO (for the labeled compound) | [7] |
| Melting Point | 220 - 222 °C | [6] |
| Water Solubility | 793 g/L at 24.5 °C | [6] |
| Vapor Pressure | 0.24 hPa at 20 °C | [6] |
| Log Pow (Octanol/Water Partition Coefficient) | -2.79 at 24.5 °C (Bioaccumulation is not expected) | [6] |
Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have not been established for this compound.[2]
Operational Plan: Step-by-Step Handling Protocol
Adherence to this protocol is mandatory to ensure personnel safety and experimental integrity.
3.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[1][2]
-
Eyewash Station: Ensure an eyewash station is readily accessible in the immediate work area.[2]
-
Safety Shower: A safety shower should be accessible.
3.2. Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling the compound:
-
Eye and Face Protection: Chemical safety goggles or glasses with side shields are required.[1][8] A face shield should be used if there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[1][8] Inspect gloves for any tears or degradation before use and dispose of them properly after handling.[3]
-
Body Protection: A laboratory coat is mandatory to prevent skin contact.[1] For larger quantities or in situations with a higher risk of exposure, chemical-resistant coveralls may be necessary.[9]
-
Respiratory Protection: For tasks that may generate significant dust or aerosols and are not performed in a fume hood, a NIOSH-approved respirator (e.g., a half-mask or full-face air-purifying respirator) is required.[8]
3.3. Handling Procedure
-
Preparation: Before starting, ensure all necessary PPE is worn correctly and that the work area is clean and uncluttered.
-
Dispensing:
-
Minimize the generation of dust when weighing or transferring the solid compound.
-
Use a spatula or other appropriate tool for transfers.
-
Keep the container tightly closed when not in use.[2]
-
-
Solution Preparation:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the solvent is volatile, perform this step in a chemical fume hood.
-
-
Post-Handling:
Emergency Procedures
4.1. Spills
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: Prevent the spread of the dust or liquid.
-
Clean-up:
-
For small powder spills, carefully sweep or vacuum the material into a suitable, labeled waste container. Avoid generating dust.[5]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Clean the spill area with soap and water.[1]
-
-
PPE: Wear appropriate PPE during the entire clean-up process.[1]
4.2. First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal Plan
All waste containing this compound must be treated as chemical waste.
-
Solid Waste:
-
Place unused compound and any contaminated disposable materials (e.g., gloves, weigh paper, absorbent pads) in a clearly labeled, sealed container for chemical waste.
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a designated, labeled hazardous waste container.
-
-
Disposal Method:
-
Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.[1] As stable isotopes are not radioactive, no special precautions for radioactivity are necessary.[1]
-
Do not dispose of down the drain or in the regular trash.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Workflow and Logic Diagrams
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Trimethylamine-13C3 N-Oxide Hydrate | LGC Standards [lgcstandards.com]
- 8. falseguridad.com [falseguridad.com]
- 9. velsafe.com [velsafe.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
